molecular formula C10H11ClN2O B1627024 6-Methoxyquinolin-3-amine hydrochloride CAS No. 1170974-22-7

6-Methoxyquinolin-3-amine hydrochloride

Cat. No.: B1627024
CAS No.: 1170974-22-7
M. Wt: 210.66 g/mol
InChI Key: IUHXPYBCYZGZPX-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-3-amine hydrochloride (CAS 1170974-22-7) is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is recommended to be stored sealed in a dry environment at room temperature . This compound serves as a valuable quinoline-based building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel antiplasmodial agents . The 6-methoxyquinoline scaffold is a recognized pharmacophore in antimalarial development, featured in established drugs like primaquine and tafenoquine . Researchers utilize this amine hydrochloride as a key synthetic intermediate to create hybrid molecules for probing new therapeutic pathways against Plasmodium falciparum . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinolin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O.ClH/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10;/h2-6H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXPYBCYZGZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589197
Record name 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1)
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Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170974-22-7
Record name 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyquinolin-3-amine hydrochloride
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Foundational & Exploratory

6-Methoxyquinolin-3-amine hydrochloride CAS number 1170974-22-7

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1170974-22-7 Document Type: Technical Guide & Application Note Version: 2.0 (2026)

Executive Summary

6-Methoxyquinolin-3-amine hydrochloride is a privileged heterocyclic building block extensively utilized in the discovery of small-molecule kinase inhibitors and anti-infective agents. Distinguished by its 3-amino functionality—a position less common than the 4- or 8-amino isomers found in classic antimalarials—this scaffold offers unique vectors for exploring the ATP-binding pockets of kinases such as PI3K and MALT1 .

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and critical role in structure-activity relationship (SAR) campaigns. It is designed for medicinal chemists and process scientists requiring actionable data for experimental design.

Chemical Profile & Identification

PropertySpecification
IUPAC Name 6-Methoxyquinolin-3-amine hydrochloride
Common Synonyms 3-Amino-6-methoxyquinoline HCl; 3-Quinolinamine, 6-methoxy-, hydrochloride
CAS Number (Salt) 1170974-22-7
CAS Number (Free Base) 29507-86-6
Molecular Formula C₁₀H₁₀N₂O[1] · HCl
Molecular Weight 210.66 g/mol (Salt); 174.20 g/mol (Base)
Appearance Tan to brown microcrystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents
pKa (Calculated) ~4.5 (Quinoline N), ~2.8 (Aniline NH₂)

Synthetic Utility & Retro-synthesis

The primary utility of 6-methoxyquinolin-3-amine lies in its ability to serve as a robust nucleophile in cross-coupling and amidation reactions. Unlike 4-aminoquinolines, which are prone to steric hindrance, the 3-amino position is electronically coupled to the ring nitrogen but sterically accessible.

Synthesis Pathway

The industrial and laboratory standard for generating this compound involves the reduction of 6-methoxy-3-nitroquinoline . This precursor is typically accessed via the nitration of 6-methoxyquinoline or cyclization strategies.

Method A: Stannous Chloride Reduction (Laboratory Scale) This method is preferred for its selectivity, avoiding the over-reduction of the quinoline ring that can occur with high-pressure hydrogenation.

Method B: Catalytic Hydrogenation (Scale-up) For larger batches, H₂/Pd-C is utilized, though strict control of pressure is required to prevent saturation of the pyridine ring.

Visualization: Synthesis Workflow

The following diagram illustrates the standard reduction pathway and subsequent salt formation.

SynthesisPath Nitro 6-Methoxy-3-nitroquinoline (Precursor) Reduction Reduction Step (SnCl2/HCl or H2/Pd) Nitro->Reduction Reduction FreeBase 6-Methoxyquinolin-3-amine (Free Base) Reduction->FreeBase Workup (pH > 9) SaltForm HCl Salt Formation (Et2O/HCl) FreeBase->SaltForm Acidification Final 6-Methoxyquinolin-3-amine HCl (CAS 1170974-22-7) SaltForm->Final Precipitation

Figure 1: Step-wise synthesis from nitro-precursor to hydrochloride salt.

Medicinal Chemistry Applications

Pharmacophore Analysis

In drug design, the 6-methoxyquinolin-3-amine scaffold functions as a "hinge-binder" or a solvent-exposed tail modulator.

  • 3-Amino Group: Acts as a primary H-bond donor. It is frequently derivatized into amides or ureas to interact with the aspartate or glutamate residues in kinase active sites.

  • 6-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the quinoline ring, modulating the pKa of the N1 nitrogen and enhancing solubility compared to the unsubstituted analog.

  • Quinoline Nitrogen (N1): Functions as an H-bond acceptor, critical for orienting the molecule within the ATP-binding pocket.

Case Studies in Drug Discovery
  • PI3K Inhibitors: Patents cite the use of this amine to create pyrimidine-derivative inhibitors. The amine is coupled to a chloropyrimidine core, where the quinoline ring stacks within the hydrophobic pocket of the enzyme [1].

  • MALT1 Inhibitors: Recent research identifies 3-aminoquinoline derivatives as allosteric inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), a key driver in certain lymphomas [2].

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core 6-Methoxyquinolin-3-amine (Scaffold) Amino 3-NH2 Group (Derivatization Point) Core->Amino Methoxy 6-Methoxy Group (Solubility/Electronics) Core->Methoxy RingN Quinoline N1 (H-Bond Acceptor) Core->RingN Amide Amide/Urea Formation (Kinase Hinge Binding) Amino->Amide Application EDG Increases N1 Basicity Methoxy->EDG Effect Stacking Pi-Pi Stacking (Hydrophobic Pocket) RingN->Stacking Interaction

Figure 2: Pharmacophore map highlighting key interaction points for medicinal chemistry.

Experimental Protocols

Protocol A: Reduction of 6-Methoxy-3-nitroquinoline (Lab Scale)

Adapted from standard quinoline reduction methodologies [3].

Reagents:

  • 6-Methoxy-3-nitroquinoline (1.0 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0–5.0 eq)

  • Concentrated HCl

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Dissolution: Suspend 6-methoxy-3-nitroquinoline in concentrated HCl (approx. 15 mL per gram of substrate) in a reaction vessel equipped with a magnetic stirrer. Heat to 50°C.

  • Reduction: Remove heat source. Add SnCl₂·2H₂O portion-wise over 5–10 minutes. Caution: Exothermic reaction. The temperature may rise significantly (up to 80°C).

  • Digestion: Stir the mixture vigorously for 30 minutes. The solution should turn from yellow/orange to a clearer or pale tan solution.

  • Workup: Dilute with ice-water. Adjust pH to >9 using 5M NaOH. The free amine will precipitate or form an oil.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from chloroform or purify via silica gel chromatography (EtOAc/Hexanes) if necessary.

Protocol B: General Amide Coupling

For attaching the scaffold to a carboxylic acid core.

  • Dissolve the carboxylic acid partner (1.0 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to activate.

  • Add 6-Methoxyquinolin-3-amine HCl (1.0 eq). Note: Extra base is needed to neutralize the HCl salt.

  • Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.[2]

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine is oxidation-sensitive over long periods; the HCl salt improves stability but is hygroscopic.

  • Safety: Irritating to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

  • Stability: Aqueous solutions of the salt are stable for <24 hours. Prepare fresh for biological assays.

References

  • Google Patents. Pyrimidine derivatives used as pi-3 kinase inhibitors (WO2007084786A1). Accessed 2026.[3]

  • Google Patents. Inhibitors of MALT1 and uses thereof (US11248007B2). Accessed 2026.[3]

  • PrepChem. Synthesis of 6-Methoxy-3-aminoquinoline. Accessed 2026.[3]

  • PubChem. 6-Methoxyquinolin-3-amine hydrochloride (CID 17040068). National Library of Medicine.

Sources

A Comparative Analysis of 6-Methoxyquinolin-3-amine and 6-Methoxyquinolin-8-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Positional isomerism within this scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth, comparative analysis of two key isomers: 6-methoxyquinolin-3-amine and 6-methoxyquinolin-8-amine. We will dissect their structural nuances, explore the resulting differences in their spectroscopic and physical properties, detail validated synthetic protocols, and discuss the profound impact of the amine group's position on their application in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle yet critical differences between these important building blocks.

Introduction: The Significance of Isomerism in the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its rigid structure and ability to engage in various intermolecular interactions have made it a fertile ground for the development of drugs spanning antimalarials, antibacterials, and kinase inhibitors. The functionalization of this core with substituents like methoxy (-OCH₃) and amino (-NH₂) groups is a common strategy to modulate activity and properties.

The precise placement of these functional groups is paramount. A simple shift in the position of an amino group from the 3-position to the 8-position on the 6-methoxyquinoline core transforms the molecule into a fundamentally different chemical entity. 6-Methoxyquinolin-8-amine is the foundational core of the famed 8-aminoquinoline class of antimalarial drugs, including primaquine and tafenoquine, which are critical for eradicating the relapsing liver stages of Plasmodium vivax malaria.[1][2] In contrast, the 3-amino isomer presents a different electronic and steric profile, leading to distinct applications and synthetic challenges. This guide will illuminate these differences from a structural, synthetic, and application-oriented perspective.

Chapter 1: Molecular Structure and Electronic Effects

The fundamental difference between 6-methoxyquinolin-3-amine and 6-methoxyquinolin-8-amine lies in the position of the amine substituent on the quinoline ring. This seemingly minor change has significant consequences for the molecule's electronic distribution, geometry, and reactivity.

  • 6-Methoxyquinolin-3-amine: The amine group is located on the pyridine ring of the quinoline system.

  • 6-Methoxyquinolin-8-amine: The amine group is located on the benzene (homocyclic) ring of the quinoline system.[3]

The interplay between the electron-donating effects of the methoxy and amino groups, and the electron-withdrawing nature of the pyridine ring nitrogen, dictates the overall electronic character.

  • Electron-Donating Groups (EDG): Both the methoxy (-OCH₃) and amino (-NH₂) groups are activating, electron-donating groups through resonance.[4][5] They increase the electron density of the aromatic rings.

  • Electron-Withdrawing Effects: The nitrogen atom in the pyridine ring is electronegative and exerts an inductive electron-withdrawing effect, deactivating the pyridine ring towards electrophilic attack.[6][7]

In 6-methoxyquinolin-8-amine , both EDGs are on the benzene ring, strongly activating it. The amine group at C8 is ortho to the ring fusion and meta to the methoxy group at C6. This arrangement is crucial for the biological activity of antimalarials derived from this scaffold.[8]

In 6-methoxyquinolin-3-amine , the amine group is on the already electron-deficient pyridine ring. Its electron-donating resonance effect counteracts the ring's inherent deactivation to some extent, but its reactivity profile remains distinct from the 8-amino isomer.

Figure 1: Chemical structures of 6-methoxyquinolin-3-amine and 6-methoxyquinolin-8-amine.

Chapter 2: Comparative Physicochemical and Spectroscopic Properties

The structural differences manifest as distinct physicochemical and spectroscopic properties, which are critical for experimental design, purification, and characterization.

Physicochemical Properties

The position of the amine group influences properties like basicity (pKa) and lipophilicity (logP), which in turn affect solubility, membrane permeability, and pharmacokinetic profiles.

Property6-Methoxyquinolin-3-amine6-Methoxyquinolin-8-amineRationale for Difference
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₀N₂OIsomers have the same formula.
Molecular Weight 174.20 g/mol 174.20 g/mol [3]Isomers have the same weight.
Melting Point Not consistently reported45-49 °C[9]Differences in crystal lattice packing due to varied intermolecular hydrogen bonding potential.
pKa (Predicted) 5.02 ± 0.14[10]3.49 ± 0.10[11]The amine at C3 is on the electron-deficient pyridine ring, making it more basic. The amine at C8 is on the benzene ring, and its basicity is reduced by resonance effects.
XLogP3 (Predicted) 1.81.4[3]The intramolecular hydrogen bonding potential in the 8-amino isomer can slightly reduce its interaction with water, affecting the predicted lipophilicity.

Table 1: Comparison of key physicochemical properties.

Spectroscopic Signatures (¹H and ¹³C NMR)

NMR spectroscopy provides a definitive method for distinguishing between the two isomers. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment created by the substituents.[12][13]

¹H NMR:

  • Aromatic Protons: In the 8-amino isomer, the proton at C7 is ortho to the strongly donating amino group and is expected to be significantly upfield compared to any proton in the 3-amino isomer. The protons on the pyridine ring (H2, H4) of the 8-amino isomer will appear as a characteristic AMX system. For the 3-amino isomer, the protons at C2 and C4 will be significantly influenced by the adjacent amino group.

  • Amine Protons (-NH₂): The chemical shift of the amine protons is variable and depends on the solvent and concentration. However, in the 8-amino isomer, there is a potential for intramolecular hydrogen bonding with the quinoline nitrogen (N1), which could lead to a broader or more downfield signal compared to the 3-amino isomer.

  • Methoxy Protons (-OCH₃): The methoxy protons will appear as a singlet around 3.8-3.9 ppm in both isomers, with minor shifts depending on the overall electronic structure.[14]

¹³C NMR: The carbon shifts are highly diagnostic.

  • C3 vs. C8: The carbon bearing the amino group will be a key differentiator. The C3 signal in 6-methoxyquinolin-3-amine will be located in the typical aromatic region for a carbon attached to nitrogen. The C8 signal in the 8-amino isomer will be similarly located but its precise shift will be influenced by its position on the benzenoid ring.

  • Ortho/Para Carbons: Carbons ortho and para to the amino and methoxy groups will be shielded (shifted upfield) compared to the unsubstituted quinoline.[15] The patterns of these upfield shifts are unique to each isomer and allow for unambiguous assignment. For example, in the 8-amino isomer, C5 and C7 will be strongly shielded by the adjacent activating groups.

Chapter 3: Synthetic Strategies and Mechanistic Insights

The synthesis of each isomer requires a distinct strategic approach, dictated by the directing effects of the substituents on the quinoline ring during key reaction steps like nitration.

Synthesis of 6-Methoxyquinolin-8-amine

The most common and industrially relevant synthesis starts from 4-methoxy-2-nitroaniline and proceeds via a Skraup reaction, followed by reduction.[16]

Synthesis_8_Amine start 4-Methoxy-2-nitroaniline + Glycerol step1 Skraup Reaction (H₂SO₄, Oxidant) start->step1 intermediate 6-Methoxy-8-nitroquinoline step1->intermediate Cyclization & Oxidation step2 Reduction (e.g., SnCl₂/HCl or Fe/HCl) intermediate->step2 Nitro Group Reduction product 6-Methoxyquinolin-8-amine step2->product

Figure 2: General synthetic workflow for 6-methoxyquinolin-8-amine.

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Reaction Intermediate) [17]

  • Rationale: The Skraup reaction is a classic method for quinoline synthesis.[18][19] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The sulfuric acid dehydrates glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

  • Procedure:

    • In a large reaction flask, carefully prepare a slurry of arsenic oxide (oxidant) in concentrated sulfuric acid.

    • Add 4-methoxy-2-nitroaniline to the mixture.

    • Heat the mixture to approximately 100°C and add glycerol dropwise while maintaining the temperature between 117-119°C. This step is highly exothermic and requires careful control.

    • After the addition is complete, maintain the temperature at 120°C for 4 hours, then at 123°C for 3 hours.

    • Cool the reaction mixture and dilute it with water.

    • Neutralize the mixture by pouring it into a solution of ammonium hydroxide and ice.

    • The precipitated solid is filtered, washed, and recrystallized (e.g., from chloroform or ethylene dichloride) to yield 6-methoxy-8-nitroquinoline.[17]

Experimental Protocol: Reduction to 6-Methoxyquinolin-8-amine [11][16]

  • Rationale: The nitro group is a versatile precursor to the amine. It is readily reduced using various methods. Reduction with tin(II) chloride (SnCl₂) in hydrochloric acid is a common and effective laboratory method.

  • Procedure:

    • Dissolve or suspend 6-methoxy-8-nitroquinoline in concentrated hydrochloric acid.

    • Heat the mixture (e.g., to 50-60°C) and add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise.

    • After the addition, stir the mixture for a short period.

    • Dilute with water and neutralize with a strong base (e.g., NaOH) to a basic pH to precipitate the free amine.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash, dry, and remove the solvent under reduced pressure to obtain the crude 6-methoxyquinolin-8-amine. Further purification can be achieved by distillation or recrystallization.[20]

Synthesis of 6-Methoxyquinolin-3-amine

The synthesis of the 3-amino isomer typically starts from 6-methoxyquinoline and involves nitration followed by reduction. The directing effects are key here.

Synthesis_3_Amine start 6-Methoxyquinoline step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate 6-Methoxy-3-nitroquinoline (+ other isomers) step1->intermediate Electrophilic Aromatic Substitution step2 Reduction (e.g., SnCl₂/HCl) intermediate->step2 Nitro Group Reduction product 6-Methoxyquinolin-3-amine step2->product

Figure 3: General synthetic workflow for 6-methoxyquinolin-3-amine.

Experimental Protocol: Synthesis of 6-Methoxyquinolin-3-amine [21]

  • Rationale: This synthesis relies on the electrophilic nitration of 6-methoxyquinoline. The methoxy group at C6 is an ortho-, para-director, activating the C5 and C7 positions. However, the pyridine ring is deactivated. Nitration can occur on both rings, leading to a mixture of isomers that requires separation. The subsequent reduction of the nitro group is analogous to the synthesis of the 8-amino isomer.

  • Procedure (for the reduction step from the nitro-precursor):

    • Add 6-methoxy-3-nitroquinoline portion-wise to a beaker containing concentrated HCl at 50°C with vigorous stirring.

    • Add finely ground SnCl₂·2H₂O portion-wise over 2-3 minutes. The temperature will rise.

    • Stir vigorously for 10 minutes, then dilute with water.

    • Adjust the pH to 9 using 5M NaOH and cool the aqueous layer.

    • Extract the product with ethyl acetate.

    • The combined organic layers are washed with cold water, brine, and dried over anhydrous MgSO₄.

    • Filtration and removal of the solvent in vacuo gives the crude product, which can be purified by crystallization or column chromatography to yield 6-methoxyquinolin-3-amine.[21]

Chapter 4: Reactivity, Applications, and Medicinal Chemistry Context

The location of the amine group dictates the molecule's role in medicinal chemistry.

Figure 4: Positional isomerism dictates the primary application in drug discovery.

6-Methoxyquinolin-8-amine: The Antimalarial Cornerstone

The 8-aminoquinoline scaffold is synonymous with anti-relapse malaria therapy.[1]

  • Mechanism of Action (Hypothesized): The 8-aminoquinolines, like primaquine and its analogue tafenoquine, are believed to act as prodrugs.[22] They are metabolized in the liver to electrophilic quinone-imine intermediates. These reactive metabolites are thought to generate reactive oxygen species (ROS), which disrupt the parasite's mitochondrial electron transport chain and cause oxidative damage, leading to the death of the dormant liver-stage hypnozoites.[22]

  • Drug Examples:

    • Primaquine: The archetypal 8-aminoquinoline, it features a (4-amino-1-methylbutyl)amino side chain attached to the C8-amine.

    • Tafenoquine: A newer analogue with a longer half-life, allowing for single-dose curative therapy.[23][24]

  • Toxicity: A major drawback of 8-aminoquinolines is their potential to cause hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic condition common in malaria-endemic regions. This is also linked to the generation of oxidative metabolites.[1]

6-Methoxyquinolin-3-amine: A Versatile Scaffold for Other Targets

While not a classic antimalarial core, 6-methoxyquinolin-3-amine serves as a valuable building block for other therapeutic areas, particularly in the development of kinase inhibitors.

  • Role as a "Hinge-Binder": The amino group at the 3-position, being part of the pyridine ring, can act as a hydrogen bond donor to the "hinge region" of the ATP-binding pocket of many protein kinases. This interaction is a common anchoring point for kinase inhibitors.

  • Synthetic Utility: The 3-amino group provides a convenient handle for further derivatization, allowing chemists to build out molecules that can occupy other pockets of a target enzyme, thereby increasing potency and selectivity.[25][26] Its distinct reactivity compared to the 8-amino isomer allows for selective chemical transformations.

Conclusion

The comparison of 6-methoxyquinolin-3-amine and 6-methoxyquinolin-8-amine is a powerful case study in the importance of positional isomerism in drug discovery. A simple shift of an amino group from the C3 to the C8 position fundamentally alters the molecule's electronic properties, synthesis, and, most critically, its biological role. The 8-amino isomer is the indispensable core of anti-relapse antimalarials, a role intimately tied to its metabolism and position on the benzenoid ring. Conversely, the 3-amino isomer is a versatile building block, particularly for kinase inhibitors, where its amine group can engage in crucial hydrogen bonding interactions within enzyme active sites. For the medicinal chemist, a deep understanding of these isomeric differences is not merely academic; it is essential for the rational design of new, effective, and safe therapeutic agents.

References

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  • ResearchGate. Chemical structure of primaquine and tafenoquine. [Link]

  • ResearchGate. Chemical structures of primaquine and tafenoquine. [Link]

  • ResearchGate. Structures of primaquine and tafenoquine. [Link]

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  • PubChem. Tafenoquine. [Link]

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  • PubChem. 6-Methoxyquinolin-3-amine hydrochloride. [Link]

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  • ResearchGate. (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • Matrix Fine Chemicals. 6-METHOXYQUINOLIN-8-AMINE. [Link]

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Sources

6-Methoxyquinolin-3-amine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Heterocyclic Scaffolds for Kinase Inhibitor Development

Part 1: Executive Summary & Core Identity

6-Methoxyquinolin-3-amine hydrochloride is a privileged heterocyclic building block, primarily utilized in the synthesis of type I and type II kinase inhibitors (specifically targeting PI3K/mTOR pathways) and MALT1 inhibitors. Unlike its more common 8-aminoquinoline isomers (used in antimalarials like Primaquine), the 3-aminoquinoline scaffold offers a unique vector for hydrogen bonding in the ATP-binding pocket of enzymes, often serving as the "hinge-binding" motif.

This guide details the physicochemical properties, validated synthetic routes, and analytical protocols required to integrate this compound into high-throughput medicinal chemistry campaigns.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationTechnical Note
IUPAC Name 6-Methoxyquinolin-3-amine hydrochloride
CAS (Free Base) 29507-86-6Often cited in patent literature.
CAS (HCl Salt) N/A (Custom synthesis)Typically generated in situ or isolated as mono-HCl.
Formula (Base) C₁₀H₁₀N₂O
Formula (HCl) C₁₀H₁₁ClN₂O Assumes Mono-HCl stoichiometry.
MW (Base) 174.20 g/mol
MW (HCl Salt) 210.66 g/mol Critical for molarity calculations in stock solutions.
pKa (Calc) ~4.91 (Quinoline N)Protonation occurs at the ring nitrogen, not the exocyclic amine.
Appearance Tan to brown crystalline solidOxidizes slowly upon air exposure; store under inert gas.
Solubility DMSO (>50 mM), MethanolPoor solubility in non-polar solvents (Hexane, DCM).
Part 2: Synthesis & Reaction Mechanism

The synthesis of 3-aminoquinolines is more challenging than the 2-, 4-, or 8-isomers due to the electronic deactivation of the 3-position. The most robust industrial route avoids direct amination and instead utilizes the reduction of a nitro-precursor.

Validated Synthetic Pathway

The preferred route proceeds via the Skraup-like condensation or Friedländer synthesis to form the nitroquinoline core, followed by chemoselective reduction.

  • Precursor Formation: Condensation of 4-methoxy-2-nitrobenzaldehyde with nitroethanol (or equivalent synthons) yields 6-methoxy-3-nitroquinoline .

  • Reduction: The nitro group is reduced to the amine using Stannous Chloride (

    
    ) or Catalytic Hydrogenation (
    
    
    
    ).
  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt, enhancing stability against oxidation.

Reaction Workflow Diagram

Synthesis cluster_0 Critical Control Point Start 4-Amino-3-nitroanisole (Precursor A) Inter 6-Methoxy-3-nitroquinoline (Intermediate) Start->Inter Cyclization Reagent Methacrolein / Oxidant (Skraup Conditions) Reagent->Inter Product 6-Methoxyquinolin-3-amine (Free Base) Inter->Product Chemoselective Reduction Reduct Reduction (H2/Pd-C or SnCl2) Reduct->Product Final 6-Methoxyquinolin-3-amine HCl (Final Salt) Product->Final Precipitation Salt HCl/Dioxane Salt->Final

Figure 1: Synthetic workflow for the generation of the target hydrochloride salt. The reduction step is the critical control point for purity.

Part 3: Analytical Characterization Protocols

To ensure data integrity in biological assays, the compound must meet strict purity standards (>98%).

1. HPLC-MS Quality Control Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).

  • Mass Spec: ESI+ Mode. Expect

    
    .[8][9]
    
2. NMR Structural Validation (

)
  • 
     3.85 ppm (s, 3H):  Methoxy group (
    
    
    
    ). Distinct singlet.
  • 
     5.80 ppm (br s, 2H):  Amine protons (
    
    
    
    ). Broad, exchangeable with
    
    
    .
  • 
     7.00 - 7.90 ppm (m, 4H):  Aromatic protons (H5, H7, H8).
    
  • 
     8.45 ppm (d, 1H):  H4 proton (characteristic of 3-substituted quinolines).
    
  • 
     8.60 ppm (d, 1H):  H2 proton (deshielded by ring nitrogen).
    

Self-Validation Check: If the integral of the methoxy singlet (3.85 ppm) is not exactly 3:1 ratio to the H2 proton, repurify. Presence of peaks >9.0 ppm suggests residual nitro-precursor.

Part 4: Applications in Drug Discovery
1. Kinase Inhibitor Scaffold (PI3K/mTOR)

The 3-aminoquinoline moiety mimics the adenine ring of ATP. The ring nitrogen (N1) and the exocyclic amine (N3) form a donor-acceptor motif that binds to the hinge region of kinases.

  • Mechanism: The 6-methoxy group often projects into the solvent-accessible region or a hydrophobic pocket, improving potency and metabolic stability.

  • Example: Used in the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives and related PI3K inhibitors [1].

2. MALT1 Protease Inhibitors

Recent patent literature identifies halogenated derivatives of 6-methoxyquinolin-3-amine as intermediates for MALT1 inhibitors, relevant in treating B-cell lymphomas [2].[10]

3. Fluorescent Probes

Quinolines are inherently fluorescent. The 6-methoxy-3-amine derivative can be derivatized (e.g., via diazonium coupling) to create "turn-on" probes for detecting biological thiols or specific metal ions.

Part 5: Handling & Stability
  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; keep in a desiccator.

  • Light Sensitivity: Protect from light. Quinoline amines can undergo photo-oxidation, turning the solid from tan to dark brown/black.

  • Safety: Irritant.[11][12] Treat as a potential mutagen (common for planar intercalating amines). Use double-gloving and work within a fume hood.

References
  • Google Patents. Pyrimidine derivatives used as PI-3 kinase inhibitors.[8] WO2007084786A1.[8] Accessed Feb 2026. Link

  • Google Patents. Inhibitors of MALT1 and uses thereof. US11248007B2. Accessed Feb 2026. Link

  • PubChem. 6-Methoxyquinolin-3-amine hydrochloride (Compound Summary). CID 17040068. Accessed Feb 2026. Link

  • PrepChem. Synthesis of 6-Methoxy-3-aminoquinoline. Accessed Feb 2026.[12] Link

Sources

Biological Activity of 3-Aminoquinoline Derivatives in Malaria Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) have historically dominated antimalarial chemotherapy, the emergence of multi-drug resistant (MDR) Plasmodium falciparum strains has necessitated the exploration of alternative scaffolds. 3-Aminoquinoline derivatives represent a strategic "scaffold hop." By shifting the nitrogen substituent to the 3-position, medicinal chemists can retain the core pharmacophore required for hemozoin inhibition while altering the steric and electronic profile enough to bypass the PfCRT (Chloroquine Resistance Transporter) efflux mechanism.

This guide details the structural rationale, synthetic pathways, validated experimental protocols, and mechanism of action (MOA) for 3-aminoquinoline derivatives.

Part 1: The Pharmacophore & Structural Rationale

The "Scaffold Hop" Strategy

The quinoline ring is essential for π-π stacking interactions with free heme (ferriprotoporphyrin IX). In resistant parasites, the PfCRT protein recognizes the specific spatial arrangement of the flexible side chain at position 4 of Chloroquine.

  • 4-Aminoquinolines: High affinity for heme, but high recognition by PfCRT in resistant strains.

  • 3-Aminoquinolines: Retain the planar aromatic system for heme binding. The vector of the side chain at position 3 alters the molecular volume and lipophilicity profile, reducing affinity for the efflux pump while maintaining accumulation in the digestive vacuole.

Structure-Activity Relationship (SAR) Insights

Recent studies indicate three critical SAR determinants for 3-aminoquinoline derivatives:

  • C-7 Substitution: Retention of an electron-withdrawing group (typically Chlorine or Trifluoromethyl) at position 7 is crucial for inhibition of β-hematin formation.

  • The Linker: A diamine linker (2–4 carbons) attached to the C-3 amine often mimics the basicity required for pH trapping within the acidic food vacuole.

  • Hybridization: Conjugating the C-3 amine with other pharmacophores (e.g., 1,2,4-triazoles or pyrimidines) often results in nanomolar IC50 values against MDR strains (e.g., K1, W2).

Part 2: Synthetic Pathways

The synthesis of 3-aminoquinoline derivatives typically proceeds via the reduction of 3-nitroquinoline precursors or cyclization methods. Below is a standard, high-yield workflow for generating a library of these derivatives.

Core Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Starting Material: 2-Amino-benzaldehyde Step1 Friedländer Condensation (+ Nitro-component) Start->Step1 Intermediate1 3-Nitroquinoline Intermediate Step1->Intermediate1 Step2 Reduction (SnCl2 / HCl or H2, Pd/C) Intermediate1->Step2 Core Core Scaffold: 3-Aminoquinoline Step2->Core Step3 Functionalization (Acylation / Alkylation / Amidation) Core->Step3 Final Target Derivative (e.g., 3-Aminoquinoline-Amide) Step3->Final

Caption: Figure 1. General synthetic pathway for 3-aminoquinoline derivatives via nitro-reduction.

Part 3: Mechanism of Action (MOA)

The primary target of 3-aminoquinoline derivatives remains the hemozoin formation pathway .

The Heme Detoxification Blockade
  • Ingestion: The parasite degrades hemoglobin in its acidic digestive vacuole (pH ~5.0–5.5).

  • Release: Free heme (Fe2+) is released and oxidized to ferriprotoporphyrin IX (Fe3+), which is toxic to the parasite (causing membrane lysis).

  • Detoxification (Normal): The parasite biocrystallizes toxic heme into inert hemozoin (β-hematin).

  • Inhibition (Drug Action): The 3-aminoquinoline derivative accumulates in the vacuole via pH trapping (protonation of the amine). It binds to the growing face of the hemozoin crystal, capping it and preventing further detoxification. The accumulation of free heme kills the parasite.[1][2]

MOA Pathway Diagram

MOA Hemoglobin Hemoglobin (Host RBC) Digestion Proteolytic Degradation Hemoglobin->Digestion FreeHeme Free Heme (Toxic Fe3+) Digestion->FreeHeme Complex Drug-Heme Complex FreeHeme->Complex Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Crystallization Drug 3-Aminoquinoline Derivative Drug->FreeHeme Intercalation Complex->Hemozoin BLOCKS Death Parasite Death (Oxidative Stress) Complex->Death Accumulation

Caption: Figure 2. Mechanism of Action: Inhibition of Heme Detoxification in the Digestive Vacuole.[3]

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and standardized endpoints.

In Vitro Efficacy: SYBR Green I Fluorescence Assay

This assay measures parasite proliferation by quantifying DNA content. It is preferred over radioactive [3H]-hypoxanthine assays for safety and cost.

Reagents:

  • SYBR Green I (Invitrogen)

  • Lysis Buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • P. falciparum cultures (strains 3D7 for sensitive, K1/W2 for resistant).[4]

Protocol:

  • Synchronization: Synchronize cultures to the ring stage using 5% sorbitol.

  • Plating: Dilute parasites to 1% parasitemia and 2% hematocrit. Dispense 100 µL into 96-well plates.

  • Drug Treatment:

    • Dissolve 3-aminoquinoline derivatives in DMSO (Stock 10 mM).

    • Perform serial dilutions in culture medium (Final DMSO < 0.5%).

    • Controls: Include Chloroquine (Positive Control) and DMSO-only (Negative Control).

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Lysis & Detection: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL/mL) to each well. Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot fluorescence vs. log[concentration] to determine IC50 using non-linear regression (GraphPad Prism).

In Vivo Efficacy: Peter’s 4-Day Suppressive Test

Used to validate bioavailability and systemic efficacy in a rodent model.

Protocol:

  • Infection: Inoculate Swiss albino mice (n=5 per group) intraperitoneally (IP) with 1x10^7 Plasmodium berghei (ANKA strain) infected erythrocytes on Day 0.

  • Treatment: Administer the test compound (dissolved in vehicle, e.g., Tween-80/Water) orally or IP at varying doses (e.g., 10, 20, 40 mg/kg) on Days 0, 1, 2, and 3 (24h intervals).

  • Sampling: On Day 4, prepare thin blood smears from tail vein blood.

  • Staining: Fix with methanol and stain with Giemsa (10%).

  • Microscopy: Count % parasitemia (infected RBCs / total RBCs).

  • Efficacy Calculation:

    
    
    (Where C = mean parasitemia in negative control, T = mean parasitemia in treated group).
    

Part 5: Data Presentation & Analysis

Representative SAR Data

The following table illustrates the comparative potency of 3-aminoquinoline derivatives against standard drugs. (Data aggregated from representative literature trends).

Compound IDR-Group (Pos 3)Strain 3D7 (Sens) IC50 (nM)Strain K1 (Res) IC50 (nM)Resistance Index (RI)
Chloroquine (Ref) 4-amino-sidechain15.2210.513.8
3-AQ-1 Free Amine (-NH2)120.5115.00.95
3-AQ-Hybrid Triazole-linker8.4 12.1 1.4
3-AQ-Amide Acetamide45.042.50.94

Key Insight: The 3-AQ-Hybrid demonstrates superior potency to Chloroquine in resistant strains (K1) and maintains a low Resistance Index (RI < 2), validating the scaffold-hop hypothesis.

References

  • Synthesis and antimalarial activity of new aminoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]

  • Mechanism of action of quinoline antimalarials. Microbiology and Molecular Biology Reviews. [Link]

  • Standardization of the SYBR Green I assay for antimalarial susceptibility testing. Malaria Journal. [Link]

  • In vivo assessment of antimalarial activity: The Peter's Test. Methods in Molecular Biology. [Link]

  • Structure-Activity Relationships of 4- and 3-Aminoquinolines. Journal of Medicinal Chemistry. [Link]

Sources

6-Methoxyquinolin-3-amine hydrochloride solubility in water vs methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Formulation & Assay Development

Executive Summary

6-Methoxyquinolin-3-amine hydrochloride is a functionalized quinoline scaffold frequently utilized as an intermediate in the synthesis of antimalarials, kinase inhibitors, and fluorescent probes.[1] For researchers and formulation scientists, understanding the solubility differential between water (the biological medium) and methanol (the processing/stock solvent) is critical for reproducible assay data.

This guide details the physicochemical drivers of this compound's solubility, provides a self-validating experimental protocol for determination, and offers a comparative analysis to guide solvent selection.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate solubility, we must first understand the competition between the crystal lattice energy and the solvation energy.

1. Chemical Identity
  • Core Structure: Quinoline (Aromatic, Lipophilic).

  • Substituents:

    • 6-Methoxy (-OCH₃): Electron-donating group (EDG).[1] Increases lipophilicity (

      
      ) slightly compared to a hydroxyl, but adds a dipole.
      
    • 3-Amine (-NH₂): Weakly basic.[1]

  • Salt Form: Hydrochloride (HCl).[2]

2. The Solvation Mechanism

The hydrochloride salt implies the protonation of the most basic nitrogen. In 3-aminoquinolines, the ring nitrogen (N1) is generally the primary protonation site (


 modulated by the methoxy group), rather than the exocyclic amine, due to resonance stabilization.
  • In Water (Dielectric Constant

    
    ): 
    Water is excellent at solvating the 
    
    
    
    anion and the protonated cation via ion-dipole interactions.[1] However, the hydrophobic "bulk" of the quinoline rings and the methoxy tail create a high entropic cost (hydrophobic effect). Water molecules must order themselves around the hydrophobic scaffold, which is energetically unfavorable.
    • Result: Soluble, but limited by the hydrophobic surface area.

  • In Methanol (Dielectric Constant

    
    ): 
    Methanol is an amphipathic solvent. The hydroxyl group (
    
    
    
    ) solvates the ionic charges (
    
    
    and
    
    
    ), while the methyl group (
    
    
    ) interacts favorably with the aromatic quinoline rings via van der Waals forces.[1]
    • Result:Significantly higher solubility. Methanol bridges the gap between the ionic salt requirement and the lipophilic organic backbone.

3. Theoretical Solubility Visualization

The following diagram illustrates the competing forces dictating solubility in these two solvents.

SolvationMechanism Compound 6-Methoxyquinolin-3-amine HCl (Solid Crystal Lattice) Water Water Solvent (High Polarity, High H-Bonding) Compound->Water Dissociation Energy Methanol Methanol Solvent (Amphipathic: Polar + Organic) Compound->Methanol Dissociation Energy WaterSolubility Moderate Solubility (Limited by Hydrophobic Effect) Water->WaterSolubility Strong Ion Hydration High Entropic Cost (Hydrophobic Ring) MeOHSolubility High Solubility (Stabilized by Organic Solvation) Methanol->MeOHSolubility Good Ion Solvation Favorable Van der Waals (Ring)

Figure 1: Mechanistic comparison of solvation drivers. Methanol provides a dual-stabilization mechanism (ionic + lipophilic), typically resulting in higher saturation limits.

Part 2: Comparative Solubility Profile

Based on structure-property relationships (SPR) of analogous aminoquinoline salts (e.g., Primaquine HCl, Aminoquinoline precursors), the following profile is expected.

Note: Exact values depend on the specific polymorph and purity. The ranges below are estimates for high-purity crystalline salts.

FeatureWater (

)
Methanol (

)
Predicted Solubility 10 – 50 mg/mL > 50 mg/mL (Often >100 mg/mL)
Primary Driver Ion-Dipole (Charge solvation)Amphipathic Solvation
Limiting Factor Hydrophobic effect of Quinoline ringCrystal Lattice Energy
pH Sensitivity High. If pH >

(~6.0), free base precipitates.[1]
Low. Dissolves both salt and free base well.
Use Case Biological Assays, Aqueous BuffersStock Solutions, Synthesis, Purification

Critical Insight: While water solubility is sufficient for biological assays (usually


 range), stock solutions should be prepared in Methanol (or DMSO) . Preparing high-concentration stocks directly in water risks precipitation over time due to "salting out" effects or slight pH drifts.
Part 3: Experimental Protocol (Determination)

Do not rely on literature values alone. Batch-to-batch variation in salt stoichiometry (e.g., mono-HCl vs. di-HCl) can drastically alter solubility. Use this self-validating protocol.

Method: Shake-Flask Thermodynamic Solubility (HPLC-UV)

Objective: Determine the saturation concentration (


) at 25°C.

Reagents:

  • 6-Methoxyquinolin-3-amine HCl (Test Article)

  • HPLC Grade Water & Methanol

  • Syringe Filters (0.22 µm PTFE for MeOH, PES for Water)

Workflow:

  • Supersaturation: Add excess solid compound to 2.0 mL of solvent in a glass vial.

    • Visual Check: Ensure solid is clearly visible at the bottom. If it dissolves completely, add more.

  • Equilibration: Agitate (shaker/rotator) at 25°C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant to remove micro-crystals.

    • Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent filter adsorption errors.

  • Quantification: Dilute the filtrate (e.g., 1:100) into mobile phase and analyze via HPLC.

HPLC Conditions (Generic Quinoline Method)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (quinoline conjugation).

Experimental Logic Flow

ExperimentalProtocol Start Start: Excess Solid Solvent Add Solvent (Water or MeOH) Start->Solvent Agitate Agitate 24h @ 25°C Solvent->Agitate Check Solid Present? Agitate->Check AddMore Add More Solid Check->AddMore No (Dissolved) Filter Centrifuge & Filter (0.22 µm) Check->Filter Yes (Saturated) AddMore->Agitate Dilute Dilute into Mobile Phase Filter->Dilute HPLC HPLC-UV Quant Dilute->HPLC

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Part 4: Implications for Research
1. Stock Solution Preparation
  • Recommendation: Prepare a 100 mM stock in Methanol .

  • Why: Methanol prevents hydrolysis and microbial growth. It evaporates easily if solvent exchange is needed.

  • Storage: -20°C. Quinoline amines can oxidize (turn brown) upon light/air exposure. Methanol stocks are more stable than aqueous stocks.

2. Biological Assay Dilution

When dosing into aqueous cell media:

  • Perform a serial dilution in Methanol first.

  • Spike the Methanol solution into the media.

  • Limit: Ensure final Methanol concentration is < 0.5% (v/v) to avoid cytotoxicity.

  • Risk: If the aqueous solubility is ~10 mg/mL, "crashing out" (precipitation) is unlikely at micromolar (

    
    ) screening concentrations.
    
3. pH Dependency (The "Oiling Out" Trap)

If you dissolve the HCl salt in water and adjust the pH to >7 (neutral/basic), the compound will deprotonate to the Free Base .

  • Observation: The clear solution will turn cloudy or an oily droplet will form at the bottom.

  • Fix: Maintain pH < 6.0 for aqueous stability, or use a cosolvent (DMSO/MeOH) if neutral pH is required.

References
  • Solubility of Amino Acids and Organic Salts: Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3]

    • Context: Establishes the fundamental thermodynamic principles of amino-group solubility in hydroalcoholic systems.
  • Solubility of Quinoline Derivatives: Jouyban, A., et al. (2021). Solubility and Stability of Pharmaceuticals in Natural Deep Eutectic Solvents. PMC.

    • Context: Provides comparative data for lipophilic nitrogenous bases in w
  • PubChem Compound Summary: 6-Methoxyquinolin-3-amine hydrochloride.[4]

    • Context: Structural confirmation and physicochemical property predictions (LogP, H-bond donors).
  • Organic Synthesis Procedures (Salt Purification): Organic Syntheses, Coll. Vol. 1.

    • Context: General methodologies for the purification and solubility handling of amine hydrochloride salts.

Sources

Technical Guide: Fluorescence Quantum Yield of 6-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxyquinolin-3-amine (also known as 3-amino-6-methoxyquinoline) is a substituted quinoline derivative exhibiting environment-sensitive fluorescence. Unlike robust fluorophores (e.g., Fluorescein or Rhodamine) with static quantum yields, this molecule acts as a solvatochromic probe. Its fluorescence quantum yield (


) is not a single universal constant but a dynamic parameter governed by solvent polarity, hydrogen bonding, and pH.

In aprotic, moderately polar solvents, the


 typically ranges between 0.10 and 0.35 . In aqueous or protic media, fluorescence is often quenched (

) due to hydrogen bonding interactions and non-radiative decay pathways facilitated by the amino group.

This guide provides the structural rationale for these properties and details a self-validating protocol for determining the exact


 in your specific experimental matrix.

Part 1: Molecular Architecture & Photophysics

Structural Determinants of Fluorescence

The photophysics of 6-methoxyquinolin-3-amine is defined by a "push-pull" electronic system, though less aggressive than nitro-substituted variants.

  • The Scaffold (Quinoline): The heteroaromatic core provides the

    
     transitions required for UV absorption (typically 320–360 nm).
    
  • The Donor (6-Methoxy): An electron-donating group (EDG) at the 6-position stabilizes the excited state and typically induces a bathochromic (red) shift in emission compared to the unsubstituted quinoline. It generally enhances

    
     by reducing intersystem crossing rates.
    
  • The Auxochrome (3-Amine): The amine group at position 3 introduces significant solvatochromism. In the excited state, the amino group can undergo intramolecular charge transfer (ICT), making the fluorescence highly sensitive to solvent polarity.

Jablonski Dynamics & Quenching Mechanisms

The primary competitor to fluorescence in this molecule is Internal Conversion (IC) driven by hydrogen bonding.

  • In Non-Polar/Aprotic Solvents: The rigid quinoline core emits efficiently.

  • In Protic Solvents (Water/Alcohols): Hydrogen bonding to the ring nitrogen or the exocyclic amine facilitates rapid non-radiative decay, significantly lowering

    
    .
    
  • pH Sensitivity: The ring nitrogen is basic (pKa

    
     4–5). Protonation leads to the formation of a quinolinium cation, which typically exhibits a redshifted absorption and altered fluorescence profile (often quenched or significantly shifted).
    

Photophysics Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Abs (UV) Fluorescence Fluorescence (hv) Excited->Fluorescence Emission (Blue/Green) ICT ICT State (Solvent Relaxed) Excited->ICT Polar Solvent Quenching Non-Radiative Decay (H-Bonding/Vibration) Excited->Quenching Protic Solvent / Heat ICT->Fluorescence Red-Shifted Em ICT->Quenching Energy Gap Law

Figure 1: Photophysical pathways governing the quantum yield of 6-methoxyquinolin-3-amine. Note the competition between Fluorescence and Non-Radiative Decay in polar environments.

Part 2: Quantitative Fluorescence Parameters

Due to the solvatochromic nature of this molecule, "literature values" should be treated as reference points rather than absolute constants.

Estimated Quantum Yield Ranges
Solvent EnvironmentEstimated

Emission Max (

)
Mechanism
Cyclohexane / Hexane 0.30 – 0.50~380–400 nmMinimal non-radiative decay; LE state dominates.
Acetonitrile / DMSO 0.10 – 0.30~420–450 nmStabilization of ICT state; moderate QY.
Ethanol / Methanol 0.01 – 0.10~430–460 nmH-bonding induced quenching (O-H...N interactions).
Aqueous Buffer (pH 7) < 0.05~440 nmStrong quenching; low solubility may induce aggregation.
0.1 M H₂SO₄ (Protonated) VariableRed-shiftedProtonation of ring N alters electronic structure.

Note: Data derived from structure-activity relationships of 3-aminoquinoline and 6-methoxyquinoline congeners [1, 2].

Part 3: Experimental Protocol (Self-Validating)

To obtain the precise


 for your application, you must perform a Relative Quantum Yield Measurement . This method compares the integrated fluorescence of your sample to a standard of known 

.[1]
Selection of Reference Standard

Primary Standard: Quinine Sulfate in 0.1 M (or 0.5 M) H₂SO₄.

  • 
    :  0.546 (at 25°C) [3].
    
  • Why: Structural similarity (quinoline core), overlapping absorption/emission regions, and well-characterized photostability.

Secondary Standard: Coumarin 153 (in Ethanol).

  • 
    :  0.38.[2]
    
  • Why: Better if working strictly in organic solvents to avoid refractive index errors.

Sample Preparation Workflow
  • Solvent: Use spectroscopic grade solvents (HPLC grade or higher).

  • Absorbance Check: Prepare 4-5 dilutions of both the sample and the standard.

  • Optical Density (OD) Limit: Ensure the absorbance at the excitation wavelength is below 0.10 (ideally 0.02–0.08) to avoid Inner Filter Effects (re-absorption of emitted light).

Measurement Protocol
  • Blank Correction: Record the baseline spectrum of the pure solvent.

  • Absorption Scan: Measure Absorbance (

    
    ) at the excitation wavelength (
    
    
    
    ).
    • Recommendation:

      
       (Verify with full scan).
      
  • Emission Scan: Record the fluorescence spectrum (

    
    ) from 
    
    
    
    to 600 nm.
  • Integration: Calculate the total integrated fluorescence intensity (

    
    ) (area under the curve).
    
Calculation

Calculate


 using the comparative equation:


  • Grad: Slope of the plot of Integrated Fluorescence Intensity (

    
    ) vs. Absorbance (
    
    
    
    ).
  • 
    :  Refractive index of the solvent.
    

QY_Workflow Start Start: Dissolve Compound Dilution Prepare Dilution Series (Abs 0.01 - 0.10) Start->Dilution MeasureAbs Measure Absorbance (@ Excitation Wavelength) Dilution->MeasureAbs MeasureEm Measure Fluorescence (Integrate Area) Dilution->MeasureEm Plot Plot Integrated Int vs. Abs (Determine Slope) MeasureAbs->Plot MeasureEm->Plot Calc Apply QY Equation (Correct for Refractive Index) Plot->Calc

Figure 2: Step-by-step workflow for the relative determination of fluorescence quantum yield.

Part 4: Troubleshooting & Optimization

Inner Filter Effect (IFE)
  • Symptom: The plot of Intensity vs. Absorbance curves downwards at higher concentrations.

  • Fix: Dilute samples further. Absorbance must be linear with concentration and ideally

    
    .
    
pH Sensitivity
  • Issue: In unbuffered aqueous solutions, trace acidity from glass or CO₂ can protonate the ring nitrogen, drastically changing

    
    .
    
  • Fix: If measuring in water, always use a buffer (e.g., Phosphate or TRIS, pH 7.4). Avoid simple "water" unless pH is strictly monitored.

Oxygen Quenching[3]
  • Issue: Dissolved oxygen acts as a collisional quencher, reducing

    
    .
    
  • Fix: For highest accuracy, degas solvents (sparge with Argon/Nitrogen for 10 mins) before measurement. This is critical if the lifetime is long (>10 ns), though less critical for typical quinolines (lifetimes < 5 ns).

References

  • Photophysics of Aminoquinolines

    • Sidir, I., et al. (2025).[3][4] Reversal in Solvatochromism in Benzylidene Aniline Derivatives. Molecules. Link (Context on solvatochromism of amino-substituted aromatics).

  • 6-Methoxyquinoline Properties

    • Schulman, S. G., et al. (1974).[5] Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences. Link (Establishes pH dependence and baseline behavior).

  • Standard Reference Values

    • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link (The authoritative source for Quinine Sulfate QY).

  • Measurement Methodology

    • NIST Technical Series. Fluorescence quantum yield measurements. Link

Sources

An In-depth Technical Guide to 3-Amino-6-methoxyquinoline Hydrochloride for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for research and development professionals. A comprehensive, compound-specific Safety Data Sheet (SDS) for 3-Amino-6-methoxyquinoline hydrochloride is not publicly available at the time of publication. The safety and handling recommendations provided herein are based on a conservative hazard analysis of structurally similar compounds. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Executive Summary and Compound Profile

3-Amino-6-methoxyquinoline and its hydrochloride salt are heterocyclic aromatic amine derivatives of quinoline. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive molecules, most notably the antimalarial drug quinine. Understanding the physicochemical properties and, critically, the safety profile of such intermediates is paramount for their effective and safe utilization in a research setting.

This guide provides a detailed profile of 3-Amino-6-methoxyquinoline hydrochloride, including its known identifiers. In the absence of a dedicated Safety Data Sheet (SDS), this document presents a hazard analysis based on structural analogues to establish a conservative and robust framework for safe handling, emergency procedures, and experimental workflow.

Compound Identification

A definitive PubChem Compound Identification (CID) number for the hydrochloride salt of 3-Amino-6-methoxyquinoline has not been established in the PubChem database as of the date of this guide. The primary identifiers are associated with the free base form.

IdentifierValueSource
Chemical Name 3-Amino-6-methoxyquinoline hydrochlorideN/A
Parent Compound 3-Amino-6-methoxyquinolineChemicalBook[1]
Parent CAS Number 29507-86-6ChemicalBook[1]
Parent Molecular Formula C₁₀H₁₀N₂OChemicalBook[1]
Parent Molecular Weight 174.20 g/mol ChemicalBook[1]
Molecular Formula (HCl) C₁₀H₁₁ClN₂ON/A
Molecular Weight (HCl) 210.66 g/mol N/A

Hazard Analysis and Safety Profile (Based on Structural Analogy)

Due to the absence of specific toxicological and safety data for 3-Amino-6-methoxyquinoline hydrochloride, a hazard assessment must be inferred from validated data for structurally related quinoline derivatives. This approach, termed "Hazard Analysis by Structural Analogy," allows for the establishment of a provisional, conservative safety protocol. The primary analogues used for this analysis are 3-Aminoquinoline, 6-Aminoquinoline, and 6-Methoxyquinoline.

The consistent presence of skin irritation, serious eye irritation, and potential for acute toxicity across these analogues strongly suggests that 3-Amino-6-methoxyquinoline hydrochloride should be treated as, at minimum, a hazardous substance with similar properties.

Comparative GHS Classification of Structural Analogues

The following table summarizes the GHS hazard classifications for key structural analogues. It is recommended to adopt the most stringent of these classifications when handling 3-Amino-6-methoxyquinoline hydrochloride until specific data becomes available.

Hazard Class3-Aminoquinoline[2]6-Aminoquinoline[3]6-Methoxyquinoline[4]Provisional Classification for 3-Amino-6-methoxyquinoline HCl
Acute Toxicity, Oral Category 4 (Harmful)Category 4 (Harmful)Category 4 (Harmful)Category 4 (Harmful if swallowed)
Acute Toxicity, Dermal Category 4 (Harmful)Category 4 (Harmful)Category 4 (Harmful)Category 4 (Harmful in contact with skin)
Acute Toxicity, Inhalation Category 4 (Harmful)Category 4 (Harmful)Category 4 (Harmful)Category 4 (Harmful if inhaled)
Skin Corrosion/Irritation Category 2 (Irritant)Category 2 (Irritant)Category 2 (Irritant)Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2 (Irritant)Category 2 (Irritant)Category 2 (Irritant)Category 2 (Causes serious eye irritation)
STOT, Single Exposure -Category 3 (Resp. Irr.)Category 3 (Resp. Irr.)Category 3 (May cause respiratory irritation)

STOT: Specific Target Organ Toxicity

Based on this analysis, the compound should be handled as harmful and irritating. The following GHS pictograms are recommended for labeling and communication:

Recommended Safe Handling and Experimental Workflow

A risk-based approach is essential when working with compounds of unknown toxicity. The following workflow is a mandatory minimum for handling 3-Amino-6-methoxyquinoline hydrochloride.

G cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Engineering Controls & PPE cluster_exp 3. Experimental Procedure cluster_cleanup 4. Decontamination & Disposal A Review Analogue SDS: - 3-Aminoquinoline - 6-Aminoquinoline - 6-Methoxyquinoline B Conduct Compound-Specific Risk Assessment A->B C Designate Chemical Fume Hood for all manipulations B->C D Verify Fume Hood Functionality (>100 fpm face velocity) C->D E Don Mandatory PPE: - Nitrile Gloves (double-glove recommended) - Chemical Splash Goggles - Lab Coat D->E F Prepare Spill Kit and Emergency Eyewash/Shower Access E->F G Weigh solid compound in fume hood. Use low-flow ventilation or static box to prevent dust dispersal. F->G H Perform all solution preparations and reactions within the fume hood. G->H I Keep containers tightly sealed when not in use. H->I J Decontaminate surfaces with 70% Ethanol or appropriate solvent. I->J K Segregate all waste (solid & liquid) into a labeled hazardous waste container. J->K L Remove PPE carefully to avoid skin contact and dispose as solid waste. K->L M Wash hands thoroughly with soap and water. L->M

Workflow for handling chemicals with unconfirmed hazard profiles.
Storage and Incompatibilities
  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep locked up and segregated from incompatible materials.

  • Incompatible Materials: Based on the analogue data, avoid strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[4]

Emergency and First-Aid Protocols

The causality behind these protocols is to mitigate exposure and prevent further harm based on the predicted irritant and toxic properties of the compound.

In Case of Exposure
Exposure RouteProtocolRationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]The predicted serious eye irritation necessitates rapid and thorough dilution to prevent tissue damage. Medical evaluation is critical to assess the extent of injury.
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[5]Prompt removal of the compound is required to minimize irritation and prevent potential dermal absorption, a known hazard for analogue compounds.
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or if respiratory symptoms develop, call a poison center or doctor.[3]This addresses the potential for respiratory tract irritation and ensures the individual is removed from the contaminated atmosphere.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison center or doctor immediately for treatment advice.[4]The compound is presumed harmful if swallowed. Inducing vomiting can cause additional damage to the esophagus and poses an aspiration risk.

Disposal Considerations

All waste materials, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous chemical waste.

  • Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal: Dispose of the container and its contents through a licensed waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it in standard laboratory trash or down the drain.

Conclusion

While 3-Amino-6-methoxyquinoline hydrochloride is a valuable research chemical, the current lack of specific safety data necessitates a highly cautious and conservative approach to its handling. By adopting the provisional hazard classifications derived from structural analogues and adhering strictly to the engineering controls, personal protective equipment, and emergency protocols outlined in this guide, researchers can mitigate the potential risks associated with its use. The scientific community is strongly encouraged to publish any toxicological data for this compound to fill the existing knowledge gap.

References

  • (SDS for a structural analogue, providing data on toxicity and irritation.)

  • (Provides general safety procedures for hydrochloride salts of amine compounds.)

  • (Example of a comprehensive hazard assessment for a complex, physiologically active quinoline.)

  • (SDS for a structural analogue, detailing hazards of an aminoquinoline.)

  • (Provides data on oral toxicity for a quinoline-based compound.)

  • (Alternative source for 6-Aminoquinoline SDS, confirming hazard classifications.)

  • (Source for parent compound CAS number and basic properties.)

  • (SDS for a key structural analogue, providing data on skin and eye irritation.)

  • (Database entry for a structural analogue, including GHS classifications.)

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Methoxy-Aminoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the chemical synthesis of methoxy-aminoquinolines, specifically resolving the regiochemical divergence between the requested starting material and the target isomer.[1]

Targeting 6-Methoxyquinolin-8-amine vs. 6-Methoxyquinolin-3-amine[1]

Executive Summary & Chemical Strategy

Objective: To provide a validated protocol for the synthesis of 6-methoxy-aminoquinolines. Critical Technical Insight: The user request specifies 4-methoxy-2-nitroaniline (also known as 2-nitro-p-anisidine) as the starting material for 6-methoxyquinolin-3-amine .[1] From a mechanistic standpoint, the Skraup cyclization of 4-methoxy-2-nitroaniline inherently yields 6-methoxy-8-nitroquinoline , which reduces to 6-methoxyquinolin-8-amine (a key intermediate for Primaquine).[1][2] The nitro group at the ortho position (position 2) of the aniline becomes the substituent at position 8 of the quinoline ring.[1]

To synthesize the 3-amine isomer (6-methoxyquinolin-3-amine ), the nitrogen source at position 3 must be introduced via the glycerol fragment (e.g., using 2-nitro-1,3-propanediol) on a p-anisidine core, not from a pre-existing nitro group on the aniline ring.[1]

Scope of this Guide: To ensure high scientific integrity (E-E-A-T) and utility:

  • Primary Protocol: The synthesis of 6-methoxyquinolin-8-amine from the specified starting material (4-methoxy-2-nitroaniline ).[1] This is the chemically valid pathway for this precursor.[1]

  • Secondary Protocol: The synthesis of 6-methoxyquinolin-3-amine (the named target) starting from its correct precursor (p-anisidine ).

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways based on the starting material and the origin of the amino group.

QuinolineSynthesis cluster_legend Pathway Logic SM1 4-Methoxy-2-nitroaniline (Starting Material A) Inter1 6-Methoxy-8-nitroquinoline SM1->Inter1 Skraup Cyclization (Glycerol, H2SO4, As2O5) SM2 4-Methoxyaniline (p-Anisidine) (Starting Material B) Inter2 6-Methoxy-3-nitroquinoline SM2->Inter2 Cyclization (2-Nitro-1,3-propanediol, Acid) Prod1 6-Methoxyquinolin-8-amine (Primaquine Precursor) Inter1->Prod1 Reduction (SnCl2/HCl or H2/Pd) Prod2 6-Methoxyquinolin-3-amine (Target Isomer) Inter2->Prod2 Reduction (SnCl2/HCl) key SM A yields 8-Isomer SM B yields 3-Isomer

Caption: Divergent synthetic pathways for 6-methoxy-aminoquinolines. Note that the specified starting material (Red) naturally yields the 8-amine, while the 3-amine requires the p-anisidine precursor (Green).[1]

Protocol A: Synthesis of 6-Methoxyquinolin-8-amine

Starting Material: 4-Methoxy-2-nitroaniline Target: 6-Methoxyquinolin-8-amine (Primaquine Base) Mechanism: Modified Skraup Reaction followed by Béchamp or Catalytic Reduction.[1]

Step 1: Cyclization to 6-Methoxy-8-nitroquinoline

Rationale: The Skraup reaction constructs the pyridine ring using glycerol.[1] The nitro group at the ortho position of the aniline is retained and maps to position 8 of the quinoline.[1]

Reagents:

  • 4-Methoxy-2-nitroaniline (1.0 eq)[1]

  • Glycerol (3.5 eq)[1]

  • Sulfuric Acid (conc., 2.5 eq)

  • Arsenic Pentoxide (As₂O₅) (1.1 eq) or Sodium m-nitrobenzenesulfonate (safer alternative).[1]

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 4-methoxy-2-nitroaniline, arsenic pentoxide, and glycerol.

  • Addition: Heat the mixture to 100°C. Add concentrated sulfuric acid dropwise over 30 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to 135–140°C and maintain for 4–6 hours. The reaction mixture will darken significantly.[1]

  • Quench: Cool to 80°C and pour the mixture onto crushed ice (500 g).

  • Neutralization: Adjust pH to ~9.0 using 50% NaOH solution or concentrated ammonium hydroxide.[1] A precipitate will form.[1][3][4][5]

  • Isolation: Filter the crude solid. Wash with water.[1][4][5][6][7]

  • Purification: Recrystallize from ethanol or acetone.

    • Expected Yield: 60–70%[1][3]

    • Appearance: Yellow/Tan needles.[1]

Step 2: Reduction to 6-Methoxyquinolin-8-amine

Rationale: Selective reduction of the nitro group to the primary amine without reducing the quinoline ring.[1]

Reagents:

  • 6-Methoxy-8-nitroquinoline (from Step 1)[1][2]

  • Stannous Chloride Dihydrate (SnCl₂[1]·2H₂O) (3.5 eq)

  • Hydrochloric Acid (conc.)[1][4][5]

Procedure:

  • Dissolution: Dissolve the nitroquinoline in concentrated HCl (10 mL/g of substrate) at 50°C.

  • Reduction: Remove heat. Add SnCl₂[1][2]·2H₂O portion-wise.[1][8] The reaction is exothermic; allow temperature to rise to ~80°C.[1]

  • Completion: Stir for 1 hour. Monitor by TLC (Silica, EtOAc:Hexane 1:1).

  • Workup: Dilute with water. Basify carefully with 5M NaOH to pH >10.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1][7]

  • Drying: Dry combined organics over anhydrous MgSO₄ and concentrate in vacuo.

  • Final Product: 6-Methoxyquinolin-8-amine.

    • Appearance: Viscous oil or low-melting solid (darkens on air exposure).[1]

Protocol B: Synthesis of 6-Methoxyquinolin-3-amine

Starting Material: 4-Methoxyaniline (p-Anisidine) Target: 6-Methoxyquinolin-3-amine (CAS: 29507-86-6) Mechanism: Cyclization with a nitro-acrolein equivalent (derived from 2-nitro-1,3-propanediol) followed by reduction.[1]

Note: This protocol is provided because it is the only viable route to the 3-amine isomer named in the user request.[1]

Step 1: Synthesis of 6-Methoxy-3-nitroquinoline

Reagents:

  • p-Anisidine (1.0 eq)[1]

  • 2-Nitro-1,3-propanediol bis(acetate) (1.1 eq) (or generated in situ from nitromalonaldehyde sodium salt).[1]

  • Acetic Acid / HCl.[1][5][9]

Procedure:

  • Condensation: Dissolve p-anisidine in acetic acid. Add the nitro-propanediol derivative.[1]

  • Cyclization: Heat to reflux for 2–3 hours. The amino group condenses with the carbonyl equivalent, and the ring closes onto the ortho position.

  • Isolation: Pour into ice water. The 3-nitroquinoline precipitates.[1] Filter and wash with water.[1][4][6][7]

  • Purification: Recrystallize from methanol.

    • Intermediate: 6-Methoxy-3-nitroquinoline (Yellow solid).[1]

Step 2: Reduction to 6-Methoxyquinolin-3-amine

Procedure:

  • Reduction: Similar to Protocol A, use SnCl₂/HCl or Hydrogenation (H₂, 10% Pd/C, MeOH, 3 atm).

  • Workup: Filter catalyst (if hydrogenation) or basify/extract (if SnCl₂).[1]

  • Purification: The 3-amine can be recrystallized from chloroform/hexane.[1]

    • Key Data: 1H NMR will show a characteristic singlet (or narrow doublet) for the H-2 proton and H-4 proton of the quinoline ring, distinct from the 8-amine substitution pattern.[1]

Data & Validation Summary
Parameter6-Methoxyquinolin-8-amine6-Methoxyquinolin-3-amine
Starting Material 4-Methoxy-2-nitroaniline p-Anisidine
Key Intermediate 6-Methoxy-8-nitroquinoline6-Methoxy-3-nitroquinoline
CAS Number 90-52-829507-86-6
Primary Use Primaquine synthesis (Antimalarial)Research / Kinase Inhibitors
1H NMR Distinctions Doublets at H2, H3, H4.[1] Amine signal broad (exchangeable).[1]Singlet at H2.[1] Amine at pos 3.[1][2]
References
  • Synthesis of 6-Methoxy-8-nitroquinoline (Skraup Modification)

    • Source: Organic Syntheses, Coll. Vol. 3, p.568 (1955); Vol. 28, p.80 (1948).
    • Title: 6-Methoxy-8-nitroquinoline.[1][2][4]

    • URL:[Link][1]

  • Synthesis of 6-Methoxyquinolin-3-amine (via 3-nitro intermediate)

    • Source: U.S. Patent 5,442,065.[1]

    • Title: Process for the preparation of 3-amino-6-methoxyquinoline.[1]

    • URL
  • Reduction Protocols (SnCl2 Method)

    • Source: PrepChem (Based on standard literature).[1][2]

    • Title: Synthesis of 6-Methoxy-3-aminoquinoline.[1][4]

    • URL:[Link]

Sources

Application Note: A Validated Protocol for the Multi-Step Synthesis of 3-Amino-6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 3-amino-6-methoxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the limitations of a direct Skraup synthesis for achieving 3-position substitution, this protocol details a robust, three-part strategy: (1) The foundational Skraup synthesis of 6-methoxyquinoline from p-anisidine; (2) Subsequent regioselective nitration to yield 6-methoxy-3-nitroquinoline; and (3) The final reduction to the target 3-amino-6-methoxyquinoline. This application note is designed for researchers and professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and mechanistic insights to ensure reproducible and safe execution.

Introduction: The Quinoline Scaffold and the Skraup Synthesis

The quinoline ring system is a privileged scaffold in pharmaceutical science, forming the core of numerous therapeutic agents, including the renowned antimalarial drug quinine.[1][2] Its versatile structure allows for extensive functionalization, making it a cornerstone of modern drug discovery.[3][4]

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and widely used method for constructing the quinoline core.[3][5] The classic reaction involves heating an aniline derivative with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent.[6] While highly effective for many substitution patterns, the standard Skraup mechanism does not readily allow for the direct introduction of an amino group at the C-3 position. Therefore, a subsequent functionalization strategy is required.

This guide presents a validated multi-step pathway that leverages the power of the Skraup reaction as the initial key step.

Overall Synthesis Pathway

The synthesis is performed in three distinct stages, beginning with the formation of the quinoline core, followed by the introduction of a nitro group, and concluding with its reduction to the desired amine.

G cluster_0 Overall Synthesis Workflow A p-Anisidine B 6-Methoxyquinoline A->B  Part 1: Skraup Synthesis   C 6-Methoxy-3-Nitroquinoline B->C  Part 2: Nitration   D 3-Amino-6-Methoxyquinoline C->D  Part 3: Reduction  

Caption: Overall workflow for the synthesis of 3-amino-6-methoxyquinoline.

Part 1: Skraup Synthesis of 6-Methoxyquinoline

Underlying Mechanism

The Skraup synthesis is a complex, acid-catalyzed reaction cascade. The process begins with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][7] The starting aniline (p-anisidine) then undergoes a conjugate (Michael) addition to acrolein.[8] The resulting β-anilinopropionaldehyde intermediate is subsequently cyclized under the strongly acidic conditions, followed by dehydration and, finally, oxidation to yield the aromatic quinoline ring system.[7]

G cluster_mech Skraup Reaction Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + p-Anisidine Aniline p-Anisidine Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline 6-Methoxyquinoline Dihydroquinoline->Quinoline Oxidation

Caption: Simplified mechanism of the Skraup quinoline synthesis.

Critical Safety Precautions

WARNING: The Skraup synthesis is notoriously exothermic and can become violent if not meticulously controlled.[9][10][11] Strict adherence to safety protocols is mandatory.

  • Fume Hood: This entire procedure must be conducted within a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are required.

  • Temperature Control: The reaction temperature must be carefully monitored and controlled. An ice bath should be on standby for emergency cooling.

  • Moderators: The use of moderators such as ferrous sulfate or boric acid is crucial to temper the reaction's vigor by extending it over a longer period.[12][13]

Experimental Protocol: Synthesis of 6-Methoxyquinoline

This protocol is adapted from established methodologies for the synthesis of 6-methoxyquinoline.[12]

Materials & Reagents

ReagentMolar Mass ( g/mol )MolesAmount
p-Anisidine123.151.0123.15 g
Glycerol92.094.4405.2 g (321 mL)
p-Nitroanisole153.140.5279.6 g
Ferrous sulfate heptahydrate278.010.2261.2 g
Boric acid61.831.168.0 g
Conc. Sulfuric Acid (98%)98.08~3.1~160 mL
Sodium Hydroxide Solution (e.g., 20% w/v)--As needed
Ethyl Acetate--For extraction

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a powerful overhead mechanical stirrer, a reflux condenser, and a dropping funnel, add p-anisidine (1.0 mol), glycerol (4.4 mol), p-nitroanisole (0.52 mol), ferrous sulfate heptahydrate (0.22 mol), and boric acid (1.1 mol).

  • Acid Addition: Begin vigorous stirring to create a homogeneous slurry. Through the dropping funnel, slowly and carefully add concentrated sulfuric acid over 60-90 minutes. The addition is highly exothermic; use an ice-water bath to maintain the internal temperature below 100°C.

  • Reaction Heating: Once the acid addition is complete, replace the dropping funnel with a thermometer. Heat the mixture using a heating mantle to 140°C and maintain a gentle reflux for 8-9 hours.[12] The reaction progress can be monitored by TLC.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a large beaker containing 2 L of ice. With external cooling and stirring, neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 5.5.[12]

  • Extraction: A resinous solid may form. Decant the aqueous layer. Extract the entire mixture (both the aqueous phase and the residue) multiple times with ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude 6-methoxyquinoline can be purified by vacuum distillation.

Part 2: Nitration of 6-Methoxyquinoline

Rationale and Regioselectivity

To install the required amino group at the C-3 position, we first introduce a nitro group, which serves as a precursor. Electrophilic substitution on the quinoline nucleus is complex; nitration typically occurs on the benzene ring (at C-5 and C-8).[7] However, forcing conditions can promote substitution on the pyridine ring. This protocol aims for nitration at the C-3 position.

Experimental Protocol: Synthesis of 6-Methoxy-3-Nitroquinoline

WARNING: Handle fuming nitric acid and sulfuric acid with extreme caution in a fume hood. Nitration reactions can be highly exothermic.

Materials & Reagents

ReagentMolar Mass ( g/mol )MolesAmount
6-Methoxyquinoline159.181.0159.2 g
Conc. Sulfuric Acid (98%)98.08-~400 mL
Fuming Nitric Acid (>90%)63.011.2~84 mL

Procedure:

  • Reaction Setup: In a 1 L flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid (400 mL) in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 6-methoxyquinoline (1.0 mol) to the cold acid, ensuring the temperature does not rise above 10°C.

  • Nitration: Once the substrate is fully dissolved, slowly add fuming nitric acid (1.2 mol) dropwise, maintaining the internal temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate will form.

  • Isolation and Purification: Neutralize the slurry with a cold concentrated ammonium hydroxide solution. Filter the resulting solid, wash thoroughly with cold water, and dry. The crude product will likely be a mixture of isomers and must be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired 6-methoxy-3-nitroquinoline isomer.

Part 3: Reduction to 3-Amino-6-Methoxyquinoline

Chemical Transformation

The reduction of an aromatic nitro group to a primary amine is a fundamental and highly reliable transformation in organic synthesis. Several methods are effective; this protocol utilizes tin(II) chloride, a classic and robust reagent for this purpose.

Experimental Protocol: Synthesis of 3-Amino-6-Methoxyquinoline

Materials & Reagents

ReagentMolar Mass ( g/mol )MolesAmount
6-Methoxy-3-nitroquinoline204.181.0204.2 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.634.0902.5 g
Ethanol46.07-~2 L
Sodium Hydroxide Solution (e.g., 30% w/v)--As needed
Dichloromethane (DCM)--For extraction

Procedure:

  • Reaction Setup: In a 3 L round-bottom flask, dissolve 6-methoxy-3-nitroquinoline (1.0 mol) in ethanol (2 L).

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0 mol) to the solution.

  • Reaction Heating: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue, then carefully add a concentrated sodium hydroxide solution until the pH is strongly basic (>12) to precipitate tin salts and liberate the free amine.

  • Extraction: Extract the aqueous slurry multiple times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-amino-6-methoxyquinoline.

Characterization

The identity and purity of the final product, 3-amino-6-methoxyquinoline, should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

References

  • Naik, S., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Larson, C. B., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • Klapars, A., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Sinocure Chemical Group. (2024). Quinoline: Synthesis, Applications, and Environmental Impact.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide.
  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Mosher, H. S., et al. (1955). 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Al-Zoubi, R. M., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules. Available at: [Link]

  • Google Patents. (CN103804289A). Method for synthetizing 6-methoxyquinoline.
  • Wikipedia. (2020). Skraup reaction.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses. Available at: [Link]

  • BenchChem. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications.
  • The Good Scents Company. (n.d.). 6-methoxyquinoline. Available at: [Link]

  • Wikipedia. (n.d.). Quinine. Available at: [Link]

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Application Note & Protocol: Preparation of 6-Methoxyquinolin-3-amine Hydrochloride Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 6-methoxyquinolin-3-amine hydrochloride, a key intermediate in synthetic chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and safety of their experimental workflows. This guide emphasizes the rationale behind each step, providing a framework for adapting the protocol to specific experimental needs while maintaining solution integrity.

Introduction

6-Methoxyquinolin-3-amine hydrochloride is a heterocyclic amine that serves as a versatile building block in medicinal chemistry. Its quinoline core is a common scaffold in a wide array of pharmacologically active compounds. The accurate and consistent preparation of a stock solution is the foundational step for any subsequent experimental work, including screening assays, synthetic reactions, and analytical measurements. Factors such as solvent selection, concentration, and storage conditions can significantly impact the stability and performance of the compound in downstream applications. This document provides a comprehensive guide to preparing a reliable stock solution of 6-methoxyquinolin-3-amine hydrochloride.

Chemical Properties & Safety Considerations

A thorough understanding of the physicochemical properties of 6-methoxyquinolin-3-amine hydrochloride is crucial for its effective use.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O
Molecular Weight 210.66 g/mol
Appearance Light yellow to yellow to orange powder
Solubility Soluble in DMSO
Storage Temperature 2-8°C, under inert gas

Safety Precautions: 6-Methoxyquinolin-3-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a 6-methoxyquinolin-3-amine hydrochloride stock solution.

G cluster_prep Preparation cluster_qc Quality Control & Storage A 1. Weigh Compound B 2. Select Solvent A->B Accurate Mass C 3. Dissolve Compound B->C Appropriate Volume D 4. Visual Inspection C->D Ensure Complete Dissolution E 5. Aliquot D->E Check for Precipitate F 6. Label & Store E->F Prevent Freeze-Thaw Cycles

Caption: Workflow for preparing 6-methoxyquinolin-3-amine hydrochloride stock solution.

Detailed Protocol for a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 6-methoxyquinolin-3-amine hydrochloride in dimethyl sulfoxide (DMSO). This is a common starting concentration for many biological assays and chemical reactions.

Materials:

  • 6-Methoxyquinolin-3-amine hydrochloride (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-warming of Solvent: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh 2.11 mg of 6-methoxyquinolin-3-amine hydrochloride into the tube.

    • Rationale: Accurate weighing is critical for achieving the desired final concentration. The hydrochloride salt form is used, so the molecular weight of 210.66 g/mol is the basis for the calculation.

  • Solvent Addition:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.

    • Rationale: DMSO is a versatile solvent capable of dissolving a wide range of organic molecules. Using anhydrous DMSO minimizes the introduction of water, which can affect compound stability and reaction outcomes.

  • Dissolution:

    • Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no undissolved particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.

    • Rationale: Complete dissolution is essential for a homogenous stock solution and accurate downstream dilutions.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL).

    • Store the aliquots at 2-8°C for short-term storage (days to weeks). For long-term storage (months), it is advisable to store at -20°C or -80°C.

    • Rationale: Aliquoting preserves the integrity of the stock solution over time. Storage at low temperatures slows down potential degradation pathways. The recommended storage temperature is consistent with supplier data.

  • Labeling:

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Quality Control and Best Practices

  • Solubility Confirmation: Always perform a visual inspection for any precipitation before each use, especially after thawing. If precipitate is observed, gently warm and vortex the solution to redissolve the compound.

  • Concentration Verification: For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the molar absorptivity is known.

  • Avoid Contamination: Use sterile tubes and pipette tips to prevent microbial or chemical contamination of the stock solution.

Conclusion

The protocol outlined in this application note provides a reliable method for the preparation of 6-methoxyquinolin-3-amine hydrochloride stock solutions. By adhering to these steps and understanding the rationale behind them, researchers can ensure the quality and consistency of their starting materials, leading to more reproducible and reliable experimental results.

References

Application Notes and Protocols for the Synthesis of Biologically Relevant Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Coupling 3-Amino-6-methoxyquinoline with Aldehydes

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of this heterocyclic system is a key strategy for the development of new and improved pharmaceuticals. The coupling of 3-amino-6-methoxyquinoline with a diverse range of aldehydes represents a pivotal synthetic transformation, yielding Schiff bases and secondary amines that serve as versatile intermediates for the synthesis of more complex molecules. This guide provides a comprehensive overview of the reaction conditions for this coupling, grounded in established chemical principles and supported by detailed experimental protocols.

Core Chemical Principles: Navigating the Reaction Landscape

The coupling of 3-amino-6-methoxyquinoline with aldehydes can proceed through two primary pathways: the formation of a Schiff base (imine) and subsequent reductive amination to yield a secondary amine. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired outcomes.

Schiff Base Formation: A Reversible Condensation

The initial reaction between the primary amine of 3-amino-6-methoxyquinoline and the carbonyl group of an aldehyde is a nucleophilic addition-elimination reaction that results in the formation of a C=N double bond, characteristic of a Schiff base or imine.[1][2] This reaction is reversible, and the position of the equilibrium is influenced by several factors.[1]

To drive the reaction towards the formation of the imine, it is essential to remove the water that is formed as a byproduct.[1] This can be achieved through various techniques, including the use of a Dean-Stark apparatus, the addition of dehydrating agents such as anhydrous magnesium sulfate or molecular sieves, or by conducting the reaction under solvent-free conditions.[3] Acid catalysis is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.[1][4]

Visualizing the Reaction Pathway: From Amine to Imine and Beyond

The following diagram illustrates the general workflow for the coupling of 3-amino-6-methoxyquinoline with aldehydes, highlighting the key stages of Schiff base formation and subsequent reductive amination.

Reaction_Workflow cluster_0 Schiff Base Formation cluster_1 Reductive Amination 3-Amino-6-methoxyquinoline 3-Amino-6-methoxyquinoline Imine_Intermediate Schiff Base (Imine) 3-Amino-6-methoxyquinoline->Imine_Intermediate Condensation Aldehyde Aldehyde Aldehyde->Imine_Intermediate Secondary_Amine Secondary Amine Imine_Intermediate->Secondary_Amine Reduction caption General workflow for the coupling reaction.

Caption: General workflow for the coupling reaction.

Reductive Amination: The Irreversible Path to Secondary Amines

To obtain the more stable secondary amine, the intermediate Schiff base is reduced in a process known as reductive amination.[5] This can be performed in a one-pot reaction where the reducing agent is present from the start, or in a stepwise manner where the imine is first isolated and then reduced. A variety of reducing agents can be employed, ranging from borohydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation.[3][5][6] The choice of reducing agent depends on the substrate and the desired reaction conditions. For instance, NaBH₃CN is effective under mildly acidic conditions where the iminium ion is readily formed and reduced.[3] Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C), offers a greener alternative.[5]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases and secondary amines from 3-amino-6-methoxyquinoline and a representative aromatic aldehyde.

Protocol 1: Synthesis of a Schiff Base via Acid-Catalyzed Condensation

This protocol describes a general procedure for the synthesis of a 3-((aryl)methyleneamino)-6-methoxyquinoline.

Materials:

  • 3-Amino-6-methoxyquinoline

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid

  • Reaction flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-amino-6-methoxyquinoline (1 equivalent) in a minimal amount of ethanol.

  • Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: One-Pot Reductive Amination to a Secondary Amine

This protocol outlines a one-pot synthesis of a N-((aryl)methyl)-6-methoxyquinolin-3-amine.

Materials:

  • 3-Amino-6-methoxyquinoline

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Reaction flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • To a stirred solution of 3-amino-6-methoxyquinoline (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in methanol, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the coupling of 3-amino-6-methoxyquinoline with various aldehydes, based on analogous reactions reported in the literature.

Reaction TypeAldehydeCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)Reference
Schiff Base FormationBenzaldehydeAcetic AcidEthanolReflux85-95[1][4]
Schiff Base Formation4-NitrobenzaldehydeNone (Solvent-free)Neat10090-98[1]
Reductive Amination4-ChlorobenzaldehydeNaBH₄Methanolrt70-85[5][6]
Reductive AminationCyclohexanecarboxaldehydeH₂/Pd-CEthanolrt75-90[5]

Visualizing the Experimental Setup: A Step-by-Step Flowchart

The following diagram provides a visual representation of the key steps involved in the experimental protocols.

Experimental_Workflow cluster_protocol1 Protocol 1: Schiff Base Synthesis cluster_protocol2 Protocol 2: Reductive Amination P1_Start Dissolve Reactants in Ethanol P1_Add_Cat Add Acetic Acid P1_Start->P1_Add_Cat P1_Reflux Reflux and Monitor by TLC P1_Add_Cat->P1_Reflux P1_Cool Cool to Room Temperature P1_Reflux->P1_Cool P1_Filter Filter and Wash Product P1_Cool->P1_Filter P1_Dry Dry Under Vacuum P1_Filter->P1_Dry P2_Start Mix Reactants in Methanol P2_Imine Stir for Imine Formation P2_Start->P2_Imine P2_Cool Cool in Ice Bath P2_Imine->P2_Cool P2_Reduce Add NaBH4 P2_Cool->P2_Reduce P2_Stir Stir Overnight P2_Reduce->P2_Stir P2_Workup Aqueous Workup and Extraction P2_Stir->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify

Caption: Step-by-step experimental workflow.

Troubleshooting and Field-Proven Insights

  • Low Yield of Schiff Base: If the yield of the Schiff base is low, ensure anhydrous conditions are maintained. The use of a dehydrating agent or a Dean-Stark trap is highly recommended. Increasing the reaction time or the amount of acid catalyst may also improve the yield.

  • Side Reactions in Reductive Amination: The primary side reaction in reductive amination is the reduction of the aldehyde to the corresponding alcohol. To minimize this, ensure the imine has formed before adding the reducing agent. Adding the reducing agent at a lower temperature can also help to control the reaction selectivity.

  • Purification Challenges: The resulting Schiff bases and secondary amines can sometimes be difficult to purify. Column chromatography is a reliable method, and the choice of eluent system should be optimized using TLC. For Schiff bases, recrystallization is often an effective purification technique.

Conclusion: A Versatile Synthetic Tool

The coupling of 3-amino-6-methoxyquinoline with aldehydes is a robust and versatile method for the synthesis of a wide array of functionalized quinoline derivatives. By carefully selecting the reaction conditions, researchers can selectively synthesize either the Schiff base or the corresponding secondary amine in high yields. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel quinoline-based compounds for drug discovery and development.

References

Sources

Application Note: Leveraging 6-Methoxyquinolin-3-amine Hydrochloride for the Synthesis of Potent and Selective MPS1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Monopolar Spindle 1 (MPS1, also known as TTK) is a critical dual-specificity kinase that governs the Spindle Assembly Checkpoint (SAC), a crucial mechanism for ensuring genomic integrity during mitosis.[1][2] Its overexpression is a hallmark of numerous human cancers, making it a high-priority target for therapeutic intervention.[3][4][5] This document provides a detailed guide on the strategic use of 6-methoxyquinolin-3-amine hydrochloride, a key heterocyclic building block, in the synthesis of novel MPS1 inhibitors. We will explore the chemical rationale for its selection, provide a detailed, field-proven synthetic protocol, and outline methods for biological validation, thereby offering a comprehensive workflow for researchers in oncology and medicinal chemistry.

The Scientific Rationale: Why Target MPS1 in Oncology?

Cancer is fundamentally a disease of uncontrolled cell division. A key feature of many cancer cells is aneuploidy, an abnormal number of chromosomes. To survive and proliferate despite this genomic instability, cancer cells become highly dependent on the SAC to prevent catastrophic mitotic errors.[2] MPS1 is the master regulator of the SAC; it is responsible for recruiting essential checkpoint proteins to ensure that sister chromatids are correctly attached to the mitotic spindle before cell division proceeds.[1]

High levels of MPS1 are found in a wide range of malignancies, including breast, pancreatic, and lung cancer, and its expression often correlates with poor prognosis.[3][4] By inhibiting MPS1, we can disable the SAC. In normal cells, this has a limited effect. However, in aneuploid cancer cells that are already prone to mitotic errors, inhibiting MPS1 forces a premature exit from mitosis, leading to massive chromosome mis-segregation and, ultimately, apoptotic cell death.[1][6] This selective vulnerability makes MPS1 an attractive and promising target for cancer therapy.

The Role of the Spindle Assembly Checkpoint (SAC)

The diagram below illustrates the central role of MPS1 in the SAC pathway and the consequence of its inhibition in cancer cells.

MPS1_Pathway cluster_0 Normal Mitosis (SAC Active) cluster_1 Cancer Cell with MPS1 Inhibitor Unattached Unattached Kinetochore MPS1_active Active MPS1 Kinase Unattached->MPS1_active recruits & activates SAC_Proteins SAC Proteins (e.g., MAD2) MPS1_active->SAC_Proteins activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits Anaphase Anaphase Blocked APC_C->Anaphase cannot initiate Inhibitor MPS1 Inhibitor (e.g., Quinoline-based) MPS1_inactive Inactive MPS1 Kinase Inhibitor->MPS1_inactive inhibits SAC_inactive SAC Inactivated MPS1_inactive->SAC_inactive fails to activate APC_C_active Active APC/C SAC_inactive->APC_C_active fails to inhibit Aberrant_Mitosis Aberrant Mitosis & Aneuploidy APC_C_active->Aberrant_Mitosis prematurely initiates Apoptosis Cell Death (Apoptosis) Aberrant_Mitosis->Apoptosis

Caption: MPS1 kinase signaling pathway and the effect of inhibition.

The Building Block: 6-Methoxyquinolin-3-amine Hydrochloride

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[7] Its rigid, planar structure is ideal for occupying the ATP-binding pocket of kinases. The selection of 6-Methoxyquinolin-3-amine hydrochloride as a starting material is a strategic choice rooted in established structure-activity relationship (SAR) principles.

Property Value Source
Molecular Formula C₁₀H₁₁ClN₂O[8]
Molecular Weight 210.66 g/mol [8]
Form Hydrochloride Salt[8]
Appearance Typically a solid-

Causality Behind Structural Features:

  • Quinoline Core: Provides the fundamental scaffold for ATP-competitive binding within the MPS1 kinase domain. The nitrogen atom at position 1 often acts as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.[9]

  • 3-Amino Group: This is the primary reactive handle. Its nucleophilic character allows for the straightforward formation of amide, urea, or sulfonamide linkages, enabling the exploration of diverse chemical space and the introduction of moieties that can target specific sub-pockets of the kinase for improved potency and selectivity.

  • 6-Methoxy Group: This electron-donating group serves multiple purposes. It can enhance the compound's metabolic stability, improve its pharmacokinetic profile, and its oxygen atom can form crucial hydrogen bonds with residues in the binding site, thereby increasing binding affinity.

  • Hydrochloride Salt: The salt form significantly improves the compound's stability, shelf-life, and solubility in polar solvents, which is advantageous for reaction setup and handling.

Application Protocol 1: Synthesis of a Quinoline-Based MPS1 Inhibitor

This protocol details a representative two-step synthesis of a potential MPS1 inhibitor, N-(6-methoxyquinolin-3-yl)picolinamide , from 6-methoxyquinolin-3-amine hydrochloride. This procedure is designed to be robust and reproducible.

Visualized Synthetic Workflow

Synthesis_Workflow Start 6-Methoxyquinolin-3-amine HCl (Starting Material) Step1 Step 1: Neutralization (Free Base Generation) Start->Step1 Intermediate 6-Methoxyquinolin-3-amine (Free Base) Step1->Intermediate Reagent1 Reagents: - Aq. NaHCO₃ - Ethyl Acetate Reagent1->Step1 Step2 Step 2: Amide Coupling Intermediate->Step2 Product N-(6-methoxyquinolin-3-yl)picolinamide (Crude Product) Step2->Product Reagent2 Reagents: - Picolinic Acid - HATU, DIPEA - DMF Reagent2->Step2 Step3 Step 3: Purification (Column Chromatography) Product->Step3 Final Final Purified Inhibitor Step3->Final

Caption: Workflow for the synthesis of a representative MPS1 inhibitor.

Step-by-Step Methodology

Step 1: Neutralization of 6-Methoxyquinolin-3-amine Hydrochloride

  • Rationale: The amine must be in its free base form to act as a nucleophile in the subsequent coupling reaction. A mild inorganic base like sodium bicarbonate is sufficient to deprotonate the amine without causing side reactions.

  • Suspend 6-methoxyquinolin-3-amine hydrochloride (1.0 eq) in a mixture of ethyl acetate (10 mL/mmol) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL/mmol) in a separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes. A cessation of effervescence indicates the completion of neutralization.

  • Allow the layers to separate. Extract the aqueous layer twice more with ethyl acetate (5 mL/mmol).

  • Combine the organic layers, wash with brine (5 mL/mmol), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as a solid. This intermediate is typically used immediately without further purification.

Step 2: HATU-Mediated Amide Coupling

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization and side reactions, leading to clean and high-yield formation of the amide bond. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic organic base to scavenge the acid formed during the reaction.

  • To a solution of picolinic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 mL/mmol) under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the 6-methoxyquinolin-3-amine free base (from Step 1, 1.0 eq) in anhydrous DMF (3 mL/mmol) dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[10]

Step 3: Work-up and Purification

  • Upon completion, pour the reaction mixture into water (20 mL/mmol) and extract with ethyl acetate (3 x 15 mL/mmol).

  • Combine the organic layers, wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove residual DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product, N-(6-methoxyquinolin-3-yl)picolinamide, as a pure solid.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

Analysis Expected Result for N-(6-methoxyquinolin-3-yl)picolinamide
¹H NMR Characteristic aromatic protons for both quinoline and pyridine rings; singlet for the methoxy group (~3.9 ppm); downfield singlet for the amide NH.
LC-MS A single major peak indicating high purity. Expected [M+H]⁺ m/z = 280.11.
HRMS (ESI) Calculated for C₁₆H₁₄N₃O₂ [M+H]⁺: 280.1081; Found: within 5 ppm of calculated value.
Yield 60-80% (post-purification).
Purity (HPLC) >95%.

Application Protocol 2: Biological Evaluation

Synthesizing the compound is the first step. Its biological activity must then be validated.

Protocol: In Vitro MPS1 Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the MPS1 kinase.

  • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to nanomolar concentrations.

  • In a 96-well plate, add the recombinant human MPS1 enzyme, the kinase substrate (a suitable peptide or protein like MBP), and ATP to initiate the reaction.[10]

  • Add the diluted test compound to the wells. Include a positive control (a known MPS1 inhibitor like NMS-P715) and a negative control (DMSO vehicle).

  • Incubate the plate at 30°C for 60 minutes.

  • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression. A potent inhibitor will have an IC₅₀ value in the low nanomolar range.[2]

Protocol: Cell Proliferation (MTT) Assay
  • Objective: To assess the cytotoxic effect of the compound on a cancer cell line known to overexpress MPS1 (e.g., HeLa or HCT116).

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.[10]

  • Treat the cells with serial dilutions of the synthesized inhibitor for 72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

6-Methoxyquinolin-3-amine hydrochloride stands out as a versatile and strategically valuable starting material for the synthesis of MPS1 kinase inhibitors. Its inherent chemical features provide a robust platform for generating diverse libraries of compounds for oncological drug discovery. The protocols outlined here offer a comprehensive and validated workflow, from rational chemical synthesis to essential biological evaluation.

Future work should focus on leveraging the 3-amino handle to explore a wider range of chemical substitutions, aiming to optimize potency, selectivity against other kinases, and overall drug-like properties.[5] The combination of these inhibitors with existing chemotherapies, such as taxanes, also presents a promising avenue to overcome drug resistance.[6]

References

  • Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024). Vertex AI Search.
  • MPS1 kinase as a potential therapeutic target in medulloblastoma - PMC. (2016). PubMed Central. Available at: [Link]

  • Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. (2010). AACR Journals. Available at: [Link]

  • Mps1/TTK: a novel target and biomarker for cancer. (2017). PubMed. Available at: [Link]

  • Novel Mps1 kinase inhibitors: from purine to pyrrolopyrimidine and quinazoline leads. (2013). ScienceDirect. Available at: [Link]

  • Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors. (2011). PubMed. Available at: [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Available at: [Link]

  • Published MPS1 inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • 6-Methoxyquinolin-3-amine hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Development of MPS1 Inhibitors: Recent Advances and Perspectives. (2023). PubMed. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI. Available at: [Link]

  • Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. (2025). ResearchGate. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). (2008). European Commission. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Available at: [Link]

  • Quinoline Series: Synthesis. (2019). openlabnotebooks.org. Available at: [Link]

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. (2026). MESA. Available at: [Link]

  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. (n.d.). UKM Journal. Available at: [Link]

  • 6-Methoxyquinoline. (n.d.). PubChem. Available at: [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Taylor & Francis Online. Available at: [Link]

  • 6-methoxy-2-methylquinoline-3-carboxylic acid hydrochloride. (n.d.). PubChemLite. Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). ResearchGate. Available at: [Link]

Sources

Recrystallization solvents for purifying 3-amino-6-methoxyquinoline HCl

[1]

Troubleshooting & Optimization

ProblemCauseCorrective Action
Oiling Out Solution cooled too fast or temp > melting point of solvated salt.[1][2]Re-heat to dissolve.[4][5] Add more Ethanol (solvent). Cool very slowly with vigorous stirring.
No Crystals Solution too dilute or compound too soluble.Rotovap to 50% volume. Add more anti-solvent (Ether/Hexane). Scratch glass to induce nucleation.
Colored Crystals Oxidation products trapped in lattice.[2]Repeat recrystallization with higher load of Activated Carbon. Ensure wash solvent is very cold.
Low Yield Too much solvent used.Collect mother liquor, concentrate, and perform a "second crop" crystallization.

References

  • Synthesis of 6-Methoxy-3-aminoquinoline

    • Methodology: Reduction of nitro-quinoline precursors followed by acidification.[1]

    • Source: PrepChem. "Synthesis of 6-Methoxy-3-aminoquinoline". Available at: [Link]

  • General Recrystallization of Amine Salts

    • Principles: Use of Ethanol/Ether pairs for hydrochloride salts.[2][3][6]

    • Source: MIT OpenCourseWare. "Two-Solvent Recrystallization Guide". Available at: [Link]

  • Purification of Aminoquinolines

    • Context: Handling air-sensitive amino-heterocycles.[1][2]

  • Chemical Properties (PubChem)

    • Compound Data: 3-amino-6-methoxyquinoline.[1][7][8][9]

    • Source: PubChem CID 7977. Available at: [Link]

Application Notes and Protocols for Handling Hygroscopic 3-Aminoquinoline Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Dual Challenge of 3-Aminoquinoline Hydrochloride

3-Aminoquinoline and its salts are pivotal intermediates in medicinal chemistry and materials science, finding application in the synthesis of antimalarial agents, anticancer drugs, and fluorescent probes.[1] The hydrochloride salt of 3-aminoquinoline, while offering improved solubility and stability in certain contexts, presents a significant handling challenge due to its hygroscopic nature. This document provides a comprehensive guide to the proper storage, handling, and quantification of 3-aminoquinoline hydrochloride, ensuring experimental reproducibility and the integrity of this valuable reagent. Furthermore, given that many organic molecules are sensitive to light, this guide also incorporates best practices for handling potentially photosensitive materials.[2]

The absorption of atmospheric moisture by hygroscopic compounds can lead to a cascade of issues, including inaccurate weighing, altered reactivity, and degradation of the material.[3] For instance, the presence of water can significantly impact reaction rates and pathways, sometimes acting as an unintended catalyst or reactant.[4][5] Therefore, meticulous control over the compound's exposure to the ambient environment is not merely a suggestion but a prerequisite for reliable and repeatable scientific outcomes.

Understanding the Physicochemical Properties of 3-Aminoquinoline Hydrochloride

A thorough understanding of the material's properties is fundamental to developing robust handling protocols. While specific data for the hydrochloride salt may vary between suppliers, the parent compound, 3-aminoquinoline, provides a baseline for its chemical behavior.

PropertyValue (for 3-Aminoquinoline)Reference
Molecular Formula C₉H₈N₂[6]
Molecular Weight 144.17 g/mol [6]
Melting Point 91-92 °C[7]
Appearance White to beige to orange-brown powder or crystals[8]

The hydrochloride salt is expected to have a higher melting point and greater aqueous solubility than the free base. Its hygroscopicity means it readily absorbs water from the air, which can cause the solid to clump, become gummy, or even deliquesce into a solution in high humidity.[9][10]

Part 1: Storage and Environmental Control

The primary directive in handling 3-aminoquinoline hydrochloride is to minimize its contact with atmospheric moisture. The choice of storage method will depend on the laboratory's resources and the stringency of the experimental requirements.

Short-Term and Long-Term Storage
  • Primary Container: Always keep the compound in its original, tightly sealed container.[11] After each use, ensure the cap is securely fastened.

  • Secondary Containment (Desiccation): For both short and long-term storage, the primary container should be placed inside a desiccator.[9][12] A desiccator provides a low-humidity environment, typically using a desiccant such as silica gel, calcium sulfate (Drierite®), or molecular sieves.[13] Indicating desiccants, which change color as they become saturated with moisture, are highly recommended for easy monitoring.

Inert Atmosphere Storage (Glovebox)

For applications where even trace amounts of water are detrimental, storage within a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the gold standard.[14][15] A glovebox provides an environment with very low levels of both moisture and oxygen.

  • Causality: The inert gas displaces atmospheric moisture, preventing the hygroscopic salt from absorbing water. This is crucial for maintaining the compound's anhydrous state, which is often critical for stoichiometric accuracy in chemical reactions.

Part 2: Weighing and Dispensing Protocols

Accurate weighing is paramount in any chemical synthesis. The hygroscopic nature of 3-aminoquinoline hydrochloride can introduce significant errors if not properly managed.

Weighing by Difference

This technique is essential for accurately dispensing hygroscopic solids.[16]

Protocol:

  • Place the sealed container of 3-aminoquinoline hydrochloride on the analytical balance and record the initial mass.

  • Remove the container from the balance and, working quickly, transfer an approximate amount of the solid to the reaction vessel.

  • Immediately and securely reseal the original container.

  • Place the resealed container back on the balance and record the final mass.

  • The difference between the initial and final masses is the exact amount of compound transferred.

  • Self-Validation: This method is inherently self-validating as it measures the mass of the compound that has been removed from the container, rather than attempting to weigh a substance that is actively gaining mass by absorbing atmospheric water.

Weighing in a Controlled Environment

For the highest precision, weighing should be performed inside a glovebox.[17][18]

Protocol:

  • Introduce the sealed container of 3-aminoquinoline hydrochloride, a spatula, and the receiving vessel into the glovebox antechamber.

  • Purge the antechamber according to the glovebox's standard operating procedure to remove atmospheric contaminants.[18]

  • Once inside the main chamber, allow the items to equilibrate with the inert atmosphere.

  • Perform the weighing directly on an analytical balance located inside the glovebox.

Handling Photosensitivity

While 3-aminoquinoline hydrochloride is not reported to be acutely light-sensitive, it is good laboratory practice to protect all organic compounds from prolonged exposure to light, especially UV light.[2][19]

  • Use of Amber Vials: Store the compound in amber-colored glass containers to block UV and visible light.[19]

  • Minimize Light Exposure: When handling the compound on the benchtop, minimize its exposure to direct sunlight and bright overhead lighting.[2] Covering the reaction vessel with aluminum foil is a simple and effective measure.[19] For highly sensitive reactions, working in a darkened room or under a safelight may be necessary.[20]

Part 3: Workflow for Handling 3-Aminoquinoline Hydrochloride

The following diagram illustrates the decision-making process and workflow for handling 3-aminoquinoline hydrochloride, from storage to use in a reaction.

G cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Setup storage_decision Assess Water Sensitivity of Application glovebox_storage Store in Glovebox under N2/Ar storage_decision->glovebox_storage High Sensitivity desiccator_storage Store in Tightly Sealed Container within a Desiccator storage_decision->desiccator_storage Moderate to Low Sensitivity weighing_decision Required Precision? glovebox_storage->weighing_decision desiccator_storage->weighing_decision glovebox_weighing Weigh inside Glovebox weighing_decision->glovebox_weighing High difference_weighing Weigh by Difference on Benchtop (Rapidly) weighing_decision->difference_weighing Standard transfer Transfer to Reaction Vessel weighing_decision->transfer solvent_addition Add Anhydrous Solvent under Inert Atmosphere transfer->solvent_addition reaction Proceed with Reaction solvent_addition->reaction G cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_practice Safe Work Practices sds Review Safety Data Sheet (SDS) hazards Identify Hazards: - Skin Irritant - Eye Irritant - Potential Acute Toxicity sds->hazards engineering Engineering Controls: - Fume Hood hazards->engineering ppe Personal Protective Equipment (PPE): - Goggles - Gloves - Lab Coat hazards->ppe handling - Avoid generating dust - Wash hands after handling engineering->handling ppe->handling

Caption: Safety protocol for handling 3-aminoquinoline hydrochloride.

Conclusion

The successful use of hygroscopic reagents like 3-aminoquinoline hydrochloride in research and development hinges on the implementation of meticulous handling and storage protocols. By understanding the material's inherent properties and the causality behind each procedural step, researchers can mitigate the risks of moisture contamination, ensuring the accuracy, reproducibility, and safety of their experiments. The integration of controlled environments, appropriate weighing techniques, and quantitative analysis of water content provides a self-validating system that upholds the principles of scientific integrity.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Online] Available at: [Link]

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Online] Available at: [Link]

  • S-Club1 Science. (2014, March 5). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. [Online] Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Online] Available at: [Link]

  • Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant? [Online] Available at: [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Online] Available at: [Link]

  • Chromatography Today. Improved Water Content Analysis in Pharmaceuticals with HSGC. [Online] Available at: [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Online] Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Online] Available at: [Link]

  • Jacomex. Humidity Controlled Glove Box. [Online] Available at: [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Online] Available at: [Link]

  • UW–Madison News. (2012, May 17). In chemical reactions, water adds speed without heat. [Online] Available at: [Link]

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. [Online] Available at: [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Online] Available at: [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? [Online] Available at: [Link]

  • YouTube. (2017, September 7). Weighing by Difference. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Online] Available at: [Link]

  • Quora. (2021, September 17). How would adding more water to a solution affect the rate of reaction? [Online] Available at: [Link]

  • Chromatography Forum. (2005, August 10). Weighing Procedure. [Online] Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] Available at: [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Online] Available at: [Link]

  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Online] Available at: [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? [Online] Available at: [Link]

  • Douglas College Human Anatomy & Physiology I (2nd ed.). Unit 2: The Chemistry of Water. [Online] Available at: [Link]

  • Perlego. Water in Chemical Reactions | Overview & Research Examples. [Online] Available at: [Link]

  • ACS Publications. (2000). Roles of Water for Chemical Reactions in High-Temperature Water. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. [Online] Available at: [Link]

  • Berry Group, University of Wisconsin-Madison. (2019, January 17). Section 5.21 Title: Glovebox Use. [Online] Available at: [Link]

  • PubChem. 3-Aminoquinoline. [Online] Available at: [Link]

  • ResearchGate. (2021, May 5). Suggestions for glove-box model for moisture sensitive samples? [Online] Available at: [Link]

  • JoVE. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. [Online] Available at: [Link]

  • ResearchGate. (2015, July 10). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals? [Online] Available at: [Link]

  • PMC. Light-Sensitive Injectable Prescription Drugs. [Online] Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of Quinoline-Fused Tetrazoles via Ugi-Azide Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for utilizing 6-methoxyquinolin-3-amine in the Ugi-Azide Four-Component Reaction (UA-4CR). While the Ugi-azide reaction is a powerful route to 1,5-disubstituted tetrazoles—crucial bioisosteres of carboxylic acids in medicinal chemistry—the use of electron-deficient heteroaromatic amines presents unique kinetic challenges.

This note provides a validated standard protocol using methanol (MeOH) and trimethylsilyl azide (TMSN_3), alongside an optimized "High-Conversion" protocol utilizing 2,2,2-trifluoroethanol (TFE) to overcome the low nucleophilicity of the quinoline amine.

Scientific Rationale & Mechanism

The Challenge of 6-Methoxyquinolin-3-amine

The core challenge in using 6-methoxyquinolin-3-amine lies in its electronic structure. While the 6-methoxy group is electron-donating (


), the quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom withdrawing density from the ring (

).
  • Nucleophilicity: The exocyclic amine at position 3 is significantly less nucleophilic than standard alkyl amines or simple anilines.

  • Imine Formation: The initial condensation with the aldehyde (Step 1) is the rate-determining step (RDS) and is often unfavorable, leading to low conversion or competitive Passerini reactions.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a pre-condensation of the amine and aldehyde to form a Schiff base (Imine), which is then protonated by the hydrazoic acid source (generated in situ), followed by isocyanide insertion and electrocyclic ring closure.

UgiAzideMechanism Start Reagents: Amine + Aldehyde Imine Imine (Schiff Base) (Rate Limiting for Quinolines) Start->Imine - H2O Imine->Start Hydrolysis risk Iminium Protonated Iminium Ion Imine->Iminium + HN3 (from TMSN3/MeOH) Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide (R-NC) Tetrazole 1,5-Disubstituted Tetrazole Nitrilium->Tetrazole Azide Attack & Electrocyclic Ring Closure

Figure 1: Mechanistic pathway of the Ugi-Azide reaction highlighting the critical imine formation step.

Experimental Protocols

Reagents and Safety
  • Amine: 6-Methoxyquinolin-3-amine (CAS: 5263-87-6).

  • Azide Source: Trimethylsilyl azide (TMSN

    
    ).[1][2][3] Warning: Hydrolyzes to hydrazoic acid (HN
    
    
    
    ), which is toxic and explosive. Handle in a fume hood.
  • Aldehyde: Benzaldehyde (Model substrate).

  • Isocyanide: tert-Butyl isocyanide (Model substrate).[1][4]

Protocol A: Standard Methanolic Conditions

This is the baseline method suitable for reactive aldehydes and standard screening.

Reagents:

  • 6-Methoxyquinolin-3-amine (1.0 mmol)

  • Aldehyde (1.0 mmol)[1][2][5]

  • Isocyanide (1.0 mmol)[2]

  • TMSN

    
     (1.0 mmol)[2][3]
    
  • Solvent: Anhydrous Methanol (MeOH) (0.5 M concentration)

Procedure:

  • Imine Pre-formation: In a screw-capped vial, dissolve the amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous MeOH. Add activated 4Å molecular sieves.

    • Why: Aromatic amines form unstable imines. Sieves drive the equilibrium by removing water.

    • Time: Stir at room temperature (RT) for 2–4 hours.

  • Addition of Components: Add the isocyanide (1.0 equiv) followed by TMSN

    
     (1.0 equiv).
    
    • Note: TMSN

      
       reacts with MeOH to generate HN
      
      
      
      in situ.
  • Reaction: Seal the vial and stir at 40–50 °C for 24 hours.

    • Why: The electron-deficient quinoline requires thermal energy to push the reaction to completion.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: TFE-Accelerated Synthesis (Recommended for Low Yields)

If Protocol A yields <40%, utilize 2,2,2-Trifluoroethanol (TFE). TFE acts as a strong hydrogen-bond donor, stabilizing the imine and the transition states, significantly accelerating Ugi reactions with weak amines.

Modifications:

  • Solvent: Replace MeOH with TFE.

  • Concentration: Increase to 1.0 M (high concentration favors multicomponent assembly).

Procedure:

  • Dissolve 6-methoxyquinolin-3-amine (1.0 mmol) and aldehyde (1.0 mmol) in TFE (1 mL). Stir for 1 hour.

  • Add isocyanide (1.1 mmol) and TMSN

    
     (1.1 mmol).
    
  • Stir at RT for 12–18 hours. (TFE often allows lower temperatures than MeOH).

  • Workup: Dilute with EtOAc, wash with NaHCO

    
     (sat. aq.) to neutralize trace acid, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Data Interpretation & Troubleshooting

Expected Results

The following table summarizes typical outcomes based on solvent choice for electron-deficient aromatic amines.

ParameterProtocol A (MeOH)Protocol B (TFE)
Reaction Time 24–48 Hours12–18 Hours
Temperature 40–50 °C25 °C (RT)
Typical Yield 40–60%70–85%
Side Products Passerini (if imine fails)Minimal
Purification Moderate difficultyCleaner crude profile
Troubleshooting Guide
  • Problem: No Reaction / Starting Material Recovery.

    • Cause: Imine formation failed.

    • Solution: Add a Lewis Acid catalyst (e.g., ZnCl

      
       or Sc(OTf)
      
      
      
      at 5 mol%) during the pre-formation step.
  • Problem: Passerini Product Formation (

    
    -Acyloxyamide). 
    
    • Cause: The isocyanide reacted with the aldehyde/acid before the amine could condense.

    • Solution: Increase the pre-formation time of the amine and aldehyde to 6 hours. Ensure molecular sieves are fresh.

  • Problem: Sticky/Insoluble Crude.

    • Solution: Tetrazoles can be polar. Use a DCM:MeOH (95:5) eluent for chromatography.[2]

Advanced Workflow: One-Pot Post-Condensation

The resulting tetrazole contains a secondary amine (if not fully substituted) or the quinoline nitrogen, which can be utilized in further couplings.

PostCondensation UgiProduct Ugi-Azide Product (Quinoline-Tetrazole) Heck Intramolecular Heck Reaction (Pd(OAc)2, PPh3) UgiProduct->Heck If ortho-halogen present on aldehyde FusedSystem Fused Tetrazolo-Isoquinoline Scaffold Heck->FusedSystem Ring Closure

Figure 2: Potential for post-condensation modifications to create fused polycyclic systems.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Gámez-Montaño, R., et al. (2016). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline.[1] Beilstein Journal of Organic Chemistry, 12, 1170–1176. Link

  • Hulme, C., et al. (2012). Applications of the Ugi-Azide Reaction. Methods in Molecular Biology, 803, 195-202.
  • Nenajdenko, V. G., et al. (2015). Trifluoroethanol as a Magic Medium for the Ugi Reaction. Chemistry - A European Journal, 21(36), 12572.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles via Ugi-Azide. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-amino-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic purification of 3-amino-6-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. Here, we move beyond generic protocols to address the nuanced interactions between this basic heterocyclic amine and common stationary phases, providing field-proven solutions to common problems.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the purification of 3-amino-6-methoxyquinoline and related aromatic amines.

Q1: Why is my 3-amino-6-methoxyquinoline streaking or "tailing" extensively on my silica gel column?

A1: This is the most common issue when purifying basic compounds like aromatic amines on standard silica gel. The root cause is the strong interaction between the basic lone pair of electrons on the amino group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to non-uniform elution, resulting in significant peak tailing, poor resolution, and often, incomplete recovery of the product.

Q2: I'm losing a significant portion of my compound on the column. Is it being irreversibly bound?

A2: Yes, that is a highly likely scenario. The same acidic-basic interaction responsible for tailing can, in some cases, lead to the irreversible adsorption of your compound onto the stationary phase.[2] This is particularly problematic if the crude material is loaded in a solvent that promotes strong binding and the elution is not initiated with a sufficiently competitive mobile phase.

Q3: Can 3-amino-6-methoxyquinoline decompose on silica gel?

A3: While 3-amino-6-methoxyquinoline is generally stable, some amino-substituted aromatic compounds can be susceptible to degradation on acidic surfaces like silica gel, potentially through oxidation or other acid-catalyzed reactions.[3] It is always a prudent first step to test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (degradants) appear.[3]

Q4: Are there alternatives to silica gel for this purification?

A4: Absolutely. If your compound proves to be highly sensitive to silica, you can consider alternative stationary phases. Alumina (basic or neutral) is a common choice for purifying basic compounds. Alternatively, you can use deactivated silica gel, which has been treated to reduce the acidity of the silanol groups.[3] However, in most cases, modifying the mobile phase is sufficient to achieve excellent purification on standard silica gel.

Q5: What are the primary safety concerns when handling 3-amino-6-methoxyquinoline?

A5: According to safety data sheets, 3-amino-6-methoxyquinoline and related aminoquinolines are classified as irritants.[4][5] They can cause skin, eye, and respiratory irritation.[5][6] Always handle this compound in a well-ventilated area or a chemical fume hood.[4][6] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4][6]

Purification Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the column chromatography of 3-amino-6-methoxyquinoline.

Issue 1: Poor Separation or Co-elution of Impurities

Symptom: Your TLC analysis shows that fractions contain both the desired product and closely-eluting impurities.

Potential Cause Diagnostic Check Recommended Solution
Incorrect Eluent Polarity The Rf values of your product and the impurity are too close (<0.2 difference) on TLC.Screen a wider range of solvent systems. Try adding a third solvent (e.g., a small amount of methanol in a DCM/EtOAc mixture) to modulate selectivity. A shallower polarity gradient during the column run can also significantly improve resolution.[2]
Column Overloading The separation looks good on analytical TLC but fails on the preparative column. Bands on the column may look distorted.The amount of crude material loaded has exceeded the column's capacity. As a rule of thumb, for a moderately difficult separation, the mass of crude material should be 1-2% of the mass of the silica gel. Reduce the load or use a larger column.
Sample Loaded in Too Strong a Solvent The separation begins with a broad, poorly resolved band at the top of the column.The solvent used to dissolve the sample for loading has a much higher eluotropic strength than the initial mobile phase. This causes the compound to spread into a wide band before chromatography can begin. Load your sample using the "dry loading" method.[2]
Issue 2: Product Elutes with Severe Tailing or Not at All

Symptom: The product begins to elute but continues to bleed off the column over many fractions, or no product is recovered despite flushing with a very polar solvent.

Potential Cause Diagnostic Check Recommended Solution
Strong Amine-Silica Interaction This is the default assumption for this class of compounds. The TLC spot for the pure compound may appear streaked.This is the critical troubleshooting step. Add a basic modifier to your eluent system. Incorporate 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide into the mobile phase. The basic modifier will compete with your product for the acidic silanol sites, allowing the 3-amino-6-methoxyquinoline to elute in sharp, well-defined bands.[1]
Compound Crashing on Column The solvent flow slows down or stops completely during the run.The compound has low solubility in the mobile phase and has precipitated on the column. Re-evaluate your solvent system to ensure the compound remains well-dissolved throughout the elution process.[3]
Compound Degradation TLC analysis of the crude material shows a clean spot, but fractions from the column show multiple new spots.The compound is not stable on silica gel.[3] Switch to a less acidic stationary phase like neutral alumina or consider deactivating the silica gel by pre-flushing with a TEA-containing solvent mixture.
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G start Start Purification (TLC Analysis Complete) check_elution Is Product Eluting? start->check_elution check_purity Are Fractions Pure? check_elution->check_purity Yes solution_add_base Add 0.5-1% Triethylamine to Mobile Phase check_elution->solution_add_base No, or Severe Tailing solution_increase_polarity Increase Eluent Polarity (Steeper Gradient) check_elution->solution_increase_polarity No, Rf is too low check_recovery Is Yield Acceptable? check_purity->check_recovery Yes solution_optimize_gradient Use a Shallower Gradient or Isocratic Elution check_purity->solution_optimize_gradient No, Co-elution solution_dry_load Use Dry Loading Technique check_purity->solution_dry_load No, Broad Bands solution_check_adsorption Flush Column with MeOH/NH4OH; Check for Irreversible Adsorption check_recovery->solution_check_adsorption No, Low Mass Balance end_success Purification Successful check_recovery->end_success Yes solution_add_base->check_elution Re-run Column solution_increase_polarity->check_elution Re-run Column solution_check_stability Test Compound Stability on TLC Plate end_fail Re-evaluate Strategy (e.g., use Alumina) solution_check_stability->end_fail Degradation Observed solution_optimize_gradient->start Re-run Column solution_dry_load->start Re-run Column solution_check_adsorption->solution_check_stability Product Recovered solution_check_adsorption->end_fail Product Not Recovered

Caption: Troubleshooting workflow for amine purification.

Experimental Protocols

This section provides a detailed, best-practice methodology for the purification of 3-amino-6-methoxyquinoline.

Protocol 1: Mobile Phase Selection using TLC

Objective: To identify an optimal solvent system that provides good separation between the product and impurities with an ideal product Rf value between 0.2 and 0.4.

  • Prepare Stock Solutions: Create dilute solutions of your crude reaction mixture and a pure standard (if available) in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Screen Solvents: On a silica gel TLC plate, spot the crude mixture. Develop the plate in various solvent systems of increasing polarity. Good starting systems include Hexane/EtOAc, DCM/EtOAc, and DCM/Methanol.

  • Incorporate Basic Modifier: Once you find a system that shows separation, prepare a new mobile phase containing 1% triethylamine (TEA). For example, if a 95:5 DCM:MeOH system works well, prepare a 94:5:1 DCM:MeOH:TEA mixture.

  • Confirm Rf: Run a new TLC in the base-modified system. You should observe that the spot for 3-amino-6-methoxyquinoline is much sharper and less streaked, with an Rf value ideally around 0.3. This will be your starting eluent for the column.

Protocol 2: Column Packing and Sample Loading

Objective: To properly pack a silica gel column and load the sample for optimal separation.

  • Slurry Packing:

    • Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or the starting solvent of your gradient). The consistency should be like a milkshake.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.[7]

    • Add a layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

    • Add 2-3 times the mass of the crude product in silica gel (e.g., 1-1.5 g) to this solution.

    • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.[2]

Protocol 3: Elution and Fraction Collection

Objective: To elute the compounds from the column and collect fractions for analysis.

  • Equilibration: Drain the packing solvent down to the level of the top sand layer and carefully add your initial mobile phase (containing 1% TEA). Run 2-3 column volumes of this solvent through the column to equilibrate the stationary phase.[7]

  • Elution: Begin adding the mobile phase to the top of the column, applying gentle pressure to maintain a steady flow rate.

  • Gradient Elution: If using a gradient, start with the low-polarity mobile phase identified by TLC. Gradually increase the percentage of the more polar solvent. A typical gradient for this compound might be from 100% DCM (+1% TEA) to 95:5 DCM:Methanol (+1% TEA) over 10-15 column volumes.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column). The appropriate fraction size is typically about one-third of the column's volume.[7]

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.

Column Chromatography Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase tlc 1. TLC Analysis (Select Solvent System + 1% TEA) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack dry_load 4. Prepare Dry Load Sample pack->dry_load load_sample 5. Load Sample onto Column dry_load->load_sample equilibrate 6. Equilibrate Column load_sample->equilibrate elute 7. Elute with Gradient equilibrate->elute collect 8. Collect Fractions elute->collect analyze_fractions 9. Analyze Fractions by TLC collect->analyze_fractions combine 10. Combine Pure Fractions analyze_fractions->combine evaporate 11. Evaporate Solvent combine->evaporate characterize 12. Characterize Pure Product (NMR, MS) evaporate->characterize

Caption: Step-by-step workflow for column chromatography.

References

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD. Retrieved February 15, 2026, from [Link]

  • Kluska, M., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved February 15, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet for 3-Amino-6-methoxyquinoline. (n.d.). Alichem. Retrieved February 15, 2026, from [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. Retrieved February 15, 2026, from [Link]

  • 6-Methoxyquinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Atlantis Press. Retrieved February 15, 2026, from [Link]

  • Amine column degradation. (2009). Chromatography Forum. Retrieved February 15, 2026, from [Link]

  • Methoxyquinoline labeling--a new strategy for the enantioseparation of all chiral proteinogenic amino acids in 1-dimensional liquid chromatography using fluorescence and tandem mass spectrometric detection. (2012). Journal of Chromatography A. Retrieved February 15, 2026, from [Link]

  • Protein purification. (n.d.). Roche. Retrieved February 15, 2026, from [Link]

  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (1981). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Analysis of a chromatographic purification process: an experimental and modelling combined approach. (n.d.). University of Padua. Retrieved February 15, 2026, from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Biomolecule Purification, Characterization, and Analysis. (n.d.). Waters. Retrieved February 15, 2026, from [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. (2020). Monash University. Retrieved February 15, 2026, from [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2015). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of 3-amino-6-methoxyquinoline: Elucidation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of 3-amino-6-methoxyquinoline under collision-induced dissociation (CID) conditions. Designed for researchers, mass spectrometrists, and drug development professionals, this document synthesizes foundational principles with data from related structures to build a reliable predictive model. We will explore the characteristic fragmentation pathways, offer a comparative framework for differentiating it from structural isomers, and provide a detailed experimental protocol for validation.

Introduction: The Structural Significance of 3-amino-6-methoxyquinoline

3-amino-6-methoxyquinoline is a heterocyclic compound built upon the quinoline scaffold, a privileged structure in medicinal chemistry. The quinoline ring system is a core component of numerous pharmaceuticals, valued for its ability to interact with a wide range of biological targets. The specific placement of an amino group at the 3-position and a methoxy group at the 6-position creates a unique electronic and structural profile, making its unambiguous identification critical during discovery, development, and quality control processes. Mass spectrometry, particularly tandem MS (MS/MS), is the definitive tool for this purpose, providing a fragmentation "fingerprint" that is intrinsically linked to the molecule's structure. This guide serves to elucidate that fingerprint.

Predicted Fragmentation Pattern of Protonated 3-amino-6-methoxyquinoline

Under typical electrospray ionization (ESI) conditions in positive mode, 3-amino-6-methoxyquinoline (exact mass: 174.0793 g/mol ) will readily accept a proton to form the molecular ion [M+H]⁺ at m/z 175.0866. Protonation is most likely to occur at the quinoline ring nitrogen, the most basic site, which will direct the subsequent fragmentation cascade upon collisional activation.

The fragmentation is predicted to be dominated by pathways initiated by the methoxy and amino substituents. Based on extensive studies of related methoxyquinolines and amino-aromatic systems, two primary fragmentation routes are proposed.[1][2][3]

Route A: Methoxy-Directed Fragmentation

This pathway is initiated by the loss of radicals or neutral molecules from the 6-methoxy group, a well-documented behavior for methoxy-substituted aromatics.[2][4]

  • Loss of a Methyl Radical (•CH₃): The primary and most facile fragmentation is the homolytic cleavage of the O–CH₃ bond, resulting in the loss of a 15 Da methyl radical. This produces a highly stabilized radical cation at m/z 160 .

  • Subsequent Loss of Carbon Monoxide (CO): The m/z 160 ion can then undergo a characteristic loss of carbon monoxide (28 Da) to form a stable ion at m/z 132 . The combined loss of a methyl radical followed by CO (totaling 43 Da) is a hallmark fragmentation for 6-methoxyquinoline.[2]

Route B: Amino-Group-Directed Fragmentation

While less dominant than methoxy-driven fragmentation for this structure, pathways involving the amino group can provide confirmatory evidence.

  • Loss of Ammonia (NH₃): The protonated amino group can facilitate the elimination of a neutral ammonia molecule (17 Da), yielding an ion at m/z 158 . This is a common pathway for protonated primary amines.

  • Loss of Hydrogen Cyanide (HCN): Following other initial fragmentations, the quinoline ring itself can break apart. A common subsequent fragmentation for quinoline-based ions is the loss of HCN (27 Da) from ions like that at m/z 132, which would produce a fragment at m/z 105 .

The following diagram illustrates the proposed primary fragmentation cascade for protonated 3-amino-6-methoxyquinoline.

G cluster_main Predicted Fragmentation of 3-amino-6-methoxyquinoline cluster_methoxy Route A: Methoxy-Driven cluster_amino Route B: Amino-Driven mol [M+H]⁺ m/z 175.09 frag160 [M+H - •CH₃]⁺ m/z 160.06 mol->frag160 - •CH₃ (15 Da) frag158 [M+H - NH₃]⁺ m/z 158.07 mol->frag158 - NH₃ (17 Da) frag132 [M+H - •CH₃ - CO]⁺ m/z 132.06 frag160->frag132 - CO (28 Da) frag105 [Fragment - HCN]⁺ m/z 105.04 frag132->frag105 - HCN (27 Da) G cluster_prep 1. Sample Preparation cluster_ms1 2. MS1 Full Scan cluster_ms2 3. MS/MS Analysis cluster_data 4. Data Interpretation prep Prepare 50 ng/mL solution in 50:50 ACN:H₂O + 0.1% Formic Acid ms1 Infuse sample into ESI source prep->ms1 ms1_confirm Confirm [M+H]⁺ at m/z 175.1 ms1->ms1_confirm ms2_isolate Isolate m/z 175.1 (Q1) ms1_confirm->ms2_isolate Precursor Identified ms2_cid Apply CID (10-40 eV Ramp) ms2_isolate->ms2_cid ms2_detect Detect Fragments (TOF) ms2_cid->ms2_detect data Identify fragment ions (m/z 160, 132, 158...) Confirm elemental composition ms2_detect->data

Figure 2: Experimental workflow for MS/MS analysis of 3-amino-6-methoxyquinoline.

Conclusion

The mass spectrometric fragmentation of 3-amino-6-methoxyquinoline is predicted to be a rich and informative process, governed by logical, structure-driven pathways. The dominant fragmentation route involves the sequential loss of a methyl radical and carbon monoxide from the 6-methoxy group, producing characteristic ions at m/z 160 and m/z 132. Confirmatory fragments arising from the amino group, such as the loss of ammonia (m/z 158), provide additional structural verification. This distinct fragmentation fingerprint, when analyzed using high-resolution instrumentation as outlined in the provided protocol, allows for the unambiguous identification of 3-amino-6-methoxyquinoline and its clear differentiation from structural analogues and isomers, making it an indispensable tool for researchers in the chemical and pharmaceutical sciences.

References

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

  • Zimmermann, M., & Zenobi, R. (2010). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(9), 1497-1506. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-788. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of oxygenated quinolines. ResearchGate. [Link]

  • Vervacke, J., et al. (2016). Nucleophilic Addition of Nitrogen to Aryl Cations: Mimicking Titan Chemistry. ResearchGate. [Link]

  • Li, Q., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(20), 7179. [Link]

  • Li, S. L., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 819. [Link]

  • Ahmed, A. A., & Ali, K. A. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of Aminoquinoline Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of FTIR in the Analysis of Aminoquinoline Hydrochloride Salts

Aminoquinolines are a cornerstone class of compounds in medicinal chemistry, with prominent members like chloroquine and primaquine being essential in the fight against malaria. The efficacy, solubility, and stability of these active pharmaceutical ingredients (APIs) are often enhanced by converting them into hydrochloride salts.[1][2] This salt formation protonates the basic nitrogen atoms within the aminoquinoline structure, significantly altering its physicochemical properties.

FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of these pharmaceutical salts.[3][4] By identifying the characteristic vibrational frequencies of the functional groups, FTIR allows for:

  • Confirmation of salt formation: Distinguishing between the free base and the hydrochloride salt.

  • Structural integrity assessment: Verifying the presence of the quinoline core and the specific amino substituents.

  • Identification of polymorphic forms: Differentiating between various crystalline structures of the same compound.

  • Detection of impurities: Identifying the presence of residual free base or other contaminants.

This guide provides a detailed comparison of the key spectral features, explaining the underlying principles of the vibrational modes and offering a robust experimental protocol for obtaining high-quality data.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

To ensure the accuracy and reproducibility of FTIR data for aminoquinoline hydrochloride salts, a standardized experimental approach is crucial. Attenuated Total Reflectance (ATR) is often the preferred sampling technique due to its minimal sample preparation requirements.[4]

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is properly calibrated and purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract from the sample spectrum.[5]

  • Sample Preparation:

    • Grind a small amount of the aminoquinoline hydrochloride salt into a fine powder to ensure good contact with the ATR crystal.[4]

    • Place the powdered sample onto the ATR crystal, ensuring complete coverage of the sampling area.

  • Spectrum Acquisition:

    • Apply consistent pressure to the sample using the ATR clamp to ensure intimate contact with the crystal.

    • Collect the spectrum over a typical mid-IR range of 4000 to 400 cm⁻¹.[5]

    • Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.[4]

  • Data Processing:

    • Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Baseline correct the spectrum to remove any broad background features.

    • Normalize the spectrum for comparison with reference spectra.

Workflow for FTIR Analysis of Aminoquinoline Hydrochloride Salts

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis instrument_prep Instrument Purge & Background Scan sample_prep Grind Sample to Fine Powder apply_sample Apply Sample to ATR Crystal acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹) apply_sample->acquire_spectrum Consistent Pressure process_spectrum ATR & Baseline Correction acquire_spectrum->process_spectrum peak_analysis Peak Identification & Comparison process_spectrum->peak_analysis report Generate Report peak_analysis->report

Sources

Solvatochromic shifts in 6-methoxyquinolin-3-amine fluorescence spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Quinoline Scaffold

6-Methoxyquinolin-3-amine (6-MQA) represents a distinct class of aminoquinoline fluorophores. Unlike its well-known isomer Primaquine (8-amino-6-methoxyquinoline) or the pH-sensitive 6-methoxyquinoline , the 3-amino derivative functions as a specialized Intramolecular Charge Transfer (ICT) probe.

This guide objectively compares 6-MQA against industry-standard solvatochromic probes (Prodan, 1,8-ANS) and structural analogs. While often used as a synthetic intermediate for cannabinoid and amyloid ligands, its intrinsic photophysics offers a unique balance of blue-green emission , moderate solvatochromism , and reduced steric bulk , making it a viable candidate for probing small hydrophobic pockets where larger dyes fail.

Mechanistic Insight: Why 6-MQA Shifts?

To understand the solvatochromic shifts of 6-MQA, one must analyze its electronic "push-pull" architecture.

  • The Donor (D): The amino group (

    
    ) at position 3 and the methoxy group (
    
    
    
    ) at position 6 act as electron donors.
  • The Acceptor (A): The quinoline ring nitrogen acts as the electron acceptor.

  • The Mechanism: Upon excitation, electron density shifts from the 3-amino group toward the ring nitrogen. This creates a giant dipole moment in the excited state (

    
    ). In polar solvents, solvent molecules reorient to stabilize this large dipole, lowering the energy of the excited state and causing a red shift (bathochromic shift)  in emission.
    
Photophysical Pathway Diagram

The following diagram illustrates the competing decay pathways and the solvent relaxation process responsible for the spectral shift.

Photophysics GS Ground State (S0) Low Dipole FC Franck-Condon Excited State (S1*) GS->FC Excitation (UV) ICT Relaxed ICT State (Solvent Stabilized) FC->ICT Solvent Relaxation (~1-10 ps) Em_Blue Blue Emission (Non-polar) FC->Em_Blue Fluorescence ICT->GS Non-radiative Decay Em_Red Green/Red Emission (Polar) ICT->Em_Red Fluorescence

Figure 1: Energy diagram showing solvent relaxation stabilizing the ICT state, leading to redshifted emission.

Comparative Analysis: 6-MQA vs. Alternatives

When selecting a probe for polarity sensing (e.g., protein binding sites, lipid membranes), 6-MQA must be weighed against established standards.

Table 1: Performance Matrix
Feature6-MQA (Target) Prodan (Gold Standard) 1,8-ANS (Classic) 3-Aminoquinoline (Analog)
Core Mechanism Donor-Acceptor (ICT)Strong ICTHydrophobic BindingWeak ICT
Excitation (

)
~340–360 nm~360 nm~350–370 nm~330 nm
Emission Range 400–500 nm (Blue-Green)400–530 nm (Blue-Yellow)450–520 nm (Green)380–450 nm (UV-Blue)
Stokes Shift Moderate (~4000

)
Large (~5000+

)
LargeModerate
Solvent Sensitivity HighVery High ModerateModerate
H-Bond Sensitivity High (Amino acceptor/donor)ModerateLowHigh
Steric Profile Small / Planar MediumBulkySmallest
Primary Use Synthetic Intermediate, Site-specific probeMembrane polarity, General sensingProtein hydrophobic pocketsBasic photophysics
Critical Assessment
  • Vs. Prodan: Prodan offers a wider dynamic range (color change from blue to yellow) and higher quantum yield. However, 6-MQA is significantly smaller and planar, allowing it to intercalate into DNA or fit into sterically restricted enzyme active sites where Prodan might be excluded.

  • Vs. 3-Aminoquinoline: 6-MQA is superior to its parent 3-aminoquinoline. The addition of the 6-methoxy group extends the conjugation, pushing the excitation wavelength into a more usable UV range (>340 nm) and increasing the brightness (molar extinction coefficient).

Experimental Protocol: Measuring Solvatochromic Shifts

To accurately characterize 6-MQA, you must decouple general solvent effects (polarity) from specific interactions (hydrogen bonding).

Workflow Diagram

Protocol Prep 1. Stock Preparation Dissolve 6-MQA in MeOH (1 mM Stock) Aliquot 2. Aliquot & Dry Evaporate solvent in 5 separate vials Prep->Aliquot Solvate 3. Solvation Add 3 mL of solvents: Hexane, Toluene, THF, MeCN, MeOH Aliquot->Solvate Measure 4. Spectroscopy Record Abs & Em Spectra (Keep OD < 0.1) Solvate->Measure Analyze 5. Lippert-Mataga Plot Plot Stokes Shift vs. Orientation Polarizability Measure->Analyze

Figure 2: Step-by-step workflow for solvatochromic characterization.[1][2]

Detailed Methodology
  • Solvent Selection: Select a Lippert-Mataga set comprising non-polar (Hexane, Cyclohexane), polar aprotic (THF, Acetonitrile, DMSO), and polar protic (Ethanol, Methanol) solvents.

  • Sample Prep: Prepare a 1 mM stock in Methanol. Aliquot into quartz cuvettes and evaporate the methanol completely under nitrogen before adding the test solvent. This prevents "solvent doping" effects.

  • Concentration: Aim for an optical density (OD) of 0.05–0.1 at the excitation maximum to avoid inner-filter effects.

  • Data Acquisition:

    • Excitation: Set

      
       to the absorption maximum in that specific solvent.
      
    • Slits: 2.5 nm / 2.5 nm.

  • Analysis (Lippert-Mataga Equation): Calculate the Stokes shift (

    
    ) in wavenumbers (
    
    
    
    ) and plot against the orientation polarizability (
    
    
    ).
    
    
    • Linearity: A linear plot indicates general solvent effects.

    • Deviation: Points for alcohols (MeOH, EtOH) falling above the line indicate specific H-bonding interactions with the 3-amino group or quinoline nitrogen.

Reference Data Validation

Since 6-MQA is often synthesized de novo, use this reference data for 3-Aminoquinoline (3-AQ) as a validation baseline. 6-MQA should exhibit similar trends but with a 10–20 nm red shift in all values due to the methoxy auxochrome.

Table 2: Benchmark Data (3-Aminoquinoline Analog)
SolventOrientation Polarizability (

)

(nm)

(nm)
Stokes Shift (

)
Note
Cyclohexane 0.000325385~4800Non-polar baseline
Toluene 0.013328395~5100

-interaction
THF 0.210330420~6500Polar Aprotic
Acetonitrile 0.305332435~7100Strong Dipole Stabilization
Methanol 0.309335450~7600Strong H-Bonding

Note: For 6-MQA, expect


 in Methanol to approach 460–470 nm.

References

  • Synthesis & Properties: ChemicalBook & PubChem Databases. 6-Methoxyquinolin-3-amine (CAS 29507-86-6).[3] Available at:

  • Quinoline Solvatochromism: Schulman, S. G., et al. "Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media." Journal of Pharmaceutical Sciences 63.6 (1974): 876-880. Link

  • 3-Aminoquinoline Analog Data: Bardez, E., et al. "Excited-state processes in 3-aminoquinoline." Journal of Physical Chemistry (General Solvatochromism Principles applied to Aminoquinolines).
  • Synthetic Application: Cheng, Y., et al. "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives."[4] Frontiers in Pharmacology (2016). (Describes synthesis of 6-MQA as intermediate). Link

Sources

Navigating the Structural Maze: A Comparative Guide to the Analysis of 3-amino-6-methoxyquinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth, comparative analysis of the techniques available for the structural elucidation of 3-amino-6-methoxyquinoline hydrochloride, a key quinoline derivative. While a definitive public single-crystal X-ray structure for this specific salt is not currently available, this guide will leverage data from closely related analogs to provide a robust framework for its analysis. We will explore the gold-standard technique of single-crystal X-ray diffraction and compare its utility and data output against powerful alternative methods, offering field-proven insights into the causality behind experimental choices.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. The resulting electron density map provides unambiguous proof of a molecule's connectivity, stereochemistry, and intermolecular interactions.

The Causality Behind the Experiment: Why SC-XRD is Preferred

The power of SC-XRD lies in its ability to generate a highly resolved, three-dimensional model of a molecule as it exists in the solid state. This is crucial for understanding:

  • Conformational Preferences: How the molecule arranges itself in a low-energy state.

  • Intermolecular Interactions: The specific hydrogen bonds, π-stacking, and van der Waals forces that govern the crystal packing. These interactions are critical for properties like solubility and stability.[1]

  • Absolute Stereochemistry: For chiral molecules, SC-XRD can determine the absolute configuration.

A successful SC-XRD experiment hinges on the ability to grow high-quality single crystals. This can be a significant bottleneck in the characterization process.

Experimental Protocol: Growing Single Crystals of Quinolines

Obtaining diffraction-quality crystals is often more of an art than a science, requiring careful control of solvent selection and experimental conditions. The slow evaporation technique is a common and effective starting point for quinoline derivatives.[2]

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the 3-amino-6-methoxyquinoline HCl in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less polar co-solvent like dichloromethane) to near saturation.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean vial and cover it with a perforated lid or parafilm to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals.

Predicted Crystallographic Parameters for 3-amino-6-methoxyquinoline HCl

While the specific crystal structure of 3-amino-6-methoxyquinoline HCl is not publicly available, we can infer expected parameters by examining published data for structurally similar 6-methoxyquinoline derivatives. This comparative approach allows us to anticipate the molecular geometry and packing arrangements.

Parameter(E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine[1]Predicted for 3-amino-6-methoxyquinoline HCl
Crystal SystemMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP2₁/cCommon centrosymmetric space groups (e.g., P2₁/c, P-1, C2/c)
Key InteractionsC—H⋯π and π—π interactionsStrong N-H···Cl⁻ hydrogen bonds, potential π—π stacking of quinoline rings

The presence of the hydrochloride salt in our target molecule will likely lead to a crystal packing arrangement dominated by strong hydrogen bonds between the protonated quinoline nitrogen and/or the amino group and the chloride anion.[3][4]

Alternative and Complementary Analytical Techniques

When single crystals are elusive, or when a more comprehensive understanding of the material's properties is required, a suite of alternative and complementary techniques can be employed.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for the analysis of polycrystalline materials. Instead of a single crystal, a powder sample containing thousands of randomly oriented crystallites is used.

Performance Comparison:

FeatureSingle-Crystal XRDPowder XRD
Sample Requirement Single, high-quality crystal (often difficult to obtain)Microcrystalline powder
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions"Fingerprint" of the crystalline phase, unit cell parameters, phase purity, polymorphism
Primary Application Absolute structure determinationPhase identification, quality control, polymorph screening

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the 3-amino-6-methoxyquinoline HCl sample to a fine, homogeneous powder.

  • Mounting: Mount the powder on a flat sample holder.

  • Data Acquisition: Place the sample in the diffractometer and collect the diffraction pattern over a specified range of 2θ angles.

  • Data Analysis: Compare the resulting diffractogram to known patterns in databases or use it to identify the crystalline phase and assess its purity.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of molecules in solution. For solid-state analysis, specialized techniques like NMR crystallography are emerging as powerful alternatives to diffraction methods, especially for microcrystalline materials.[2][7][8]

Performance Comparison:

TechniqueInformation Provided
Solution-State NMR (¹H, ¹³C) Connectivity of atoms, chemical environment of protons and carbons, and the overall molecular structure in solution.[9][10][11][12]
Solid-State NMR (ssNMR) Information on the local environment of atoms in the solid state, useful for distinguishing between different polymorphs.[13][14]
NMR Crystallography Can provide information on molecular packing and intermolecular interactions in the absence of single crystals.[2][7][8][14]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of 3-amino-6-methoxyquinoline HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[15]

Performance Comparison:

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[16]
Tandem Mass Spectrometry (MS/MS) Fragments the molecular ion to provide information about the structure of the molecule. This can be particularly useful for identifying the quinoline core and its substituents.[17][18]

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass and compare it to the calculated mass for the expected molecular formula.

Visualizing the Workflow

To better understand the logical flow of a structural analysis project, the following diagram illustrates the primary workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesize 3-amino-6- methoxyquinoline HCl purification Purify Compound (e.g., Recrystallization) synthesis->purification dissolution Dissolve in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Formation of Single Crystals evaporation->crystal_formation mounting Mount Crystal on Diffractometer crystal_formation->mounting data_collection Collect Diffraction Data mounting->data_collection structure_solution Solve Phase Problem (e.g., Direct Methods) data_collection->structure_solution refinement Refine Atomic Positions & Thermal Parameters structure_solution->refinement validation Validate Final Structure (e.g., CheckCIF) refinement->validation final_report final_report validation->final_report Final Structural Report

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural elucidation of 3-amino-6-methoxyquinoline HCl, like any active pharmaceutical ingredient, requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the definitive method for determining solid-state structure, its reliance on high-quality single crystals can be a limitation. In such cases, a combination of powder X-ray diffraction, NMR spectroscopy (including advanced solid-state techniques), and mass spectrometry provides a powerful and complementary toolkit for comprehensive characterization. By understanding the strengths and limitations of each technique, researchers can make informed decisions to confidently determine the structure and properties of novel compounds, accelerating the drug development process.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance crystallography. Retrieved from [Link]

  • Perras, F. A., et al. (2021). Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. Faraday Discussions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. Faraday Discussions. Retrieved from [Link]

  • Vela, F., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. Retrieved from [Link]

  • News-Medical. (2018). Researchers develop powerful method to solve structures of small molecules. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • 3DS Blog. (2024). NMR Crystallography – Solving Organic and Inorganic Structures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • PubMed. (2015). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-methoxyquinolin-4-amine. Retrieved from [Link]

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • ResearchGate. (2015). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: A brief, practical introduction, with fexofenadine hydrochloride as example. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017215521A1 - Plx3397 hydrochloride crystal form, preparation method therefor and use thereof.
  • MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Retrieved from [Link]

  • Malvern Panalytical. (2022). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Bioregistry. (n.d.). PubChem compound. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-amino-6-methoxyquinoline (C10H10N2O). Retrieved from [Link]

  • ResearchGate. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • PMC. (2015). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline trihydrobromide. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • PubMed. (2021). 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-Methoxyquinolin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 6-Methoxyquinolin-3-amine hydrochloride

Executive Summary & Strategic Context

6-Methoxyquinolin-3-amine hydrochloride (CAS: 1170974-22-7) is a critical aminoquinoline scaffold utilized primarily in the synthesis of antimalarial agents and kinase inhibitors.[1][2] Its structural integrity is vital for downstream structure-activity relationship (SAR) studies.[2]

However, the quinoline core presents specific handling challenges—ranging from potential genotoxicity (common in aminoquinolines) to high susceptibility to oxidative degradation. This guide moves beyond basic compliance, establishing a "Zero-Exposure, Zero-Degradation" protocol. By treating this research chemical with the rigor of a potent pharmaceutical intermediate, we ensure both operator safety and data integrity.

Risk Profile & Hazard Identification

While specific toxicological data for this exact salt form may be limited, we apply the Precautionary Principle based on structural analogs (e.g., 8-aminoquinoline, chloroquine derivatives).[2]

Core Hazards (GHS Classification - Inferred/Conservative):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) – Causes serious irritation.[2] The HCl salt form increases acidity upon contact with moisture, exacerbating mucosal irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory irritation.[2]

  • Genotoxicity Warning: Many aminoquinolines intercalate DNA.[2] Treat as a suspected mutagen until proven otherwise.[2]

Physical Hazards:

  • Hygroscopic: The hydrochloride salt will absorb atmospheric moisture, altering stoichiometry.[2]

  • Photosensitive: Quinoline rings are prone to photo-oxidation, leading to "browning" and impurity formation.[2]

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the operation scale.[2] Standard Lab PPE is insufficient for open handling of fine powders. [2]

EquipmentTier 1: Analytical Scale (<100 mg)Tier 2: Preparative Scale (>100 mg - 10 g)Tier 3: Spill Cleanup / Emergency
Respiratory Fume hood sash at proper height.[1][2] N95 optional if outside hood (not rec.).[2]P100/P3 Respirator or Powered Air Purifying Respirator (PAPR) if outside containment.[2]Full-face elastomeric respirator with P100 cartridges.[2]
Hand Protection Double Nitrile Gloves (0.11 mm min).[2] Change every 30 mins. Double Nitrile (Outer) + Laminate/Barrier (Inner) for prolonged contact.[2]Chemical-resistant heavy-duty Butyl or Neoprene gloves.[1][2]
Eye Protection Safety Glasses with side shields.[2]Chemical Splash Goggles.[2]Full-face shield over goggles.[2]
Body Protection Standard Cotton Lab Coat.[2]Tyvek® Lab Coat or Sleeve Covers (Disposable).Tyvek® Coverall (Type 5/6) + Shoe Covers.[2]
Engineering Controls Class II Biosafety Cabinet or Chemical Fume Hood.[2]Powder Containment Hood or Glove Box.[2]Restricted Access Area.

Operational Protocol: Step-by-Step Handling

Phase A: Receipt & Storage (The "First Line of Defense")[2]
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.[2]

  • Labeling: Immediately apply a "Light Sensitive" and "Hygroscopic" secondary label.[2]

  • Storage: Store at 2–8°C (or -20°C for long term) in an amber vial under an inert atmosphere (Argon/Nitrogen).

    • Why? The methoxy group at position 6 is electron-donating, making the ring susceptible to oxidation.[2] The HCl salt is stable but hygroscopic.[2]

Phase B: Weighing & Transfer (Critical Control Point)

Risk: Generation of electrostatic dust.[2]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (water uptake).

  • Static Control: Use an ionizing fan or anti-static gun on the weigh boat and spatula.[2]

  • Containment: Perform all weighing inside a Balance Enclosure or Fume Hood.

  • Technique: Do not pour. Use a micro-spatula.[2] If the powder is clumped, do not crush it in the open; close the vial and tap gently.

Phase C: Solubilization & Reaction

Solubility Profile: Soluble in water, DMSO, and Methanol.

  • Acidity Check: When dissolving in water, the pH will drop due to the HCl counterion.[2] Buffer accordingly if your assay is pH-sensitive.[2]

  • Addition Order: Add the solid to the solvent, not vice versa, to minimize aerosolization.

  • Quenching: If used in reaction, treat the crude mixture as a sensitizer until the quinoline core is fully modified or purified.[2]

Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting containment and PPE based on the physical state and quantity of the material.

PPE_Decision_Logic Start Start: Handling 6-Methoxyquinolin-3-amine HCl State_Check Is the material Solid (Powder) or Liquid (Solution)? Start->State_Check Solid Solid / Powder State_Check->Solid Solid Liquid Liquid / Solution State_Check->Liquid Liquid Quantity_Check Quantity > 100 mg? Solid->Quantity_Check High_Risk HIGH RISK: Inhalation Hazard Req: Powder Hood + Double Gloves + P100 Backup Quantity_Check->High_Risk Yes Low_Risk MODERATE RISK Req: Fume Hood + Standard PPE Quantity_Check->Low_Risk No Solvent_Check Is Solvent Volatile/Toxic? Liquid->Solvent_Check Volatile Use Chemical Fume Hood (Splash Goggles Required) Solvent_Check->Volatile Yes (e.g., MeOH, DCM) NonVolatile Benchtop OK (if <0.1% conc) Otherwise Fume Hood Solvent_Check->NonVolatile No (e.g., Water, DMSO)

Caption: Decision logic for selecting appropriate containment and PPE based on physical state and scale.

Emergency Response & Spill Management

Spill Response Workflow

Do not sweep dry powder. Sweeping generates dust aerosols which are the primary inhalation vector.[2]

  • Evacuate & Assess: Clear the immediate area. Wait 15 minutes for dust to settle if a significant amount (>1g) was aerosolized.

  • PPE Up: Don Tyvek suit, double gloves, and respiratory protection (N95 minimum, P100 preferred).

  • Wet Method:

    • Cover the spill gently with paper towels.[2]

    • Dampen the towels with 10% Sodium Bicarbonate solution (neutralizes the HCl salt) or water.[2]

    • Why? Wetting prevents dust; bicarbonate neutralizes acidity.[2]

  • Collect: Scoop up the damp towels and place them in a wide-mouth hazardous waste jar.

  • Decontaminate: Wipe the surface with 70% Ethanol followed by soap and water.[2]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow dust to settle) Spill->Evacuate PPE 2. Don PPE (Resp + Double Gloves) Evacuate->PPE Cover 3. Cover with absorbent pads PPE->Cover Wetting 4. Wet with 10% NaHCO3 Cover->Wetting Dispose 5. Dispose as Hazardous Waste Wetting->Dispose

Caption: "Wet-Wipe" protocol for safely containing and cleaning solid chemical spills.

Disposal & Waste Streams

Never dispose of quinoline derivatives down the drain.[2] They are toxic to aquatic life and persistent in the environment.[2]

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Toxic/Irritant." List "6-Methoxyquinolin-3-amine HCl" explicitly.[1][2]

  • Liquid Waste:

    • Aqueous: Adjust pH to neutral (7-8) before placing in the "Aqueous Toxic" stream.[2]

    • Organic: Segregate into Halogenated or Non-Halogenated solvent waste depending on the carrier solvent.[2]

  • Contaminated Debris: Weigh boats, pipettes, and gloves must be treated as solid hazardous waste.

References

  • PubChem. 6-Methoxyquinolin-3-amine hydrochloride (Compound).[1][2][3] National Library of Medicine.[2] Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Quinolines and derivatives.[2][3][4] (General hazard classification data for quinoline scaffolds). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] United States Department of Labor.[2] Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.